molecular formula C15H15BrN4S B610444 Remodelin hydrobromide

Remodelin hydrobromide

Numéro de catalogue: B610444
Poids moléculaire: 363.3 g/mol
Clé InChI: XNWBCMSPDCSWSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Remodelin hydrobromide is a potent and selective inhibitor of N-acetyltransferase 10 (NAT10), an acetyltransferase enzyme involved in key cellular processes. Its primary research value lies in two main areas: the study of laminopathies and premature aging syndromes, and cancer biology. By inhibiting NAT10, Remodelin corrects nuclear shape defects and improves cellular fitness in models of Hutchinson-Gilford Progeria Syndrome (HGPS) through microtubule reorganization . This mechanism also reduces markers of DNA damage and cellular senescence in HGPS-derived cells . In oncology research, Remodelin demonstrates significant anti-tumor effects. It inhibits cancer cell proliferation, migration, and invasion in various models, including osteosarcoma, hepatocellular carcinoma, and head and neck squamous cell carcinoma . Recent studies have identified that its anti-cancer activity involves the downregulation of key genes such as ESR2, IGF1, and MAPK1 . Furthermore, Remodelin has been shown to weaken tumor resistance to chemotherapeutic agents like doxorubicin . It is important for researchers to note that some studies highlight assay interference characteristics associated with the remodelin chemotype, advising careful experimental design and interpretation of results . A 2025 study successfully synthesized a carbon-11 labeled version for use as a PET probe, confirming its in vivo bioavailability and distribution .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWBCMSPDCSWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Remodelin Hydrobromide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for Remodelin hydrobromide, a small molecule inhibitor with significant therapeutic potential in oncology and rare genetic diseases. It details the molecular targets, signaling pathways, and cellular effects of the compound, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Inhibition of N-acetyltransferase 10 (NAT10)

This compound is primarily identified as a potent and selective inhibitor of N-acetyltransferase 10 (NAT10).[1][2][3] NAT10 is a unique enzyme that functions as both a histone and a non-histone protein acetyltransferase, and notably, it is the only known enzyme responsible for N4-acetylcytidine (ac4C) modification on mRNA.[4] By inhibiting NAT10, Remodelin triggers a cascade of downstream cellular events.

However, it is important to note that some biophysical analyses have not found direct evidence of Remodelin interacting with the NAT10 acetyltransferase active site, suggesting its chemotype might interact with a broader range of protein targets.[4][5] Despite this, the functional consequences observed upon Remodelin treatment largely align with those seen in NAT10 knockdown experiments, reinforcing NAT10 as its principal functional target.[6]

Key Signaling Pathways and Cellular Effects

The inhibition of NAT10 by this compound instigates several critical changes in cellular signaling and function.

A primary and well-documented effect of Remodelin is its ability to rescue nuclear morphology, particularly in the context of laminopathies like Hutchinson-Gilford Progeria Syndrome (HGPS).[2][3][7]

  • Mechanism: In HGPS cells, which express the mutant lamin A protein (progerin), Remodelin's inhibition of NAT10 leads to a reorganization of microtubules. This correction of the cytoskeletal framework alleviates the nuclear blebbing and abnormal shapes characteristic of the disease.[1][3][7]

  • Downstream Effects: This restoration of nuclear architecture enhances genomic stability, evidenced by a reduction in DNA double-strand break markers, such as γH2AX.[2][7][8] In HGPS fibroblasts, Remodelin treatment has been shown to correct nuclear shape abnormalities by over 60% and reduce DNA damage markers by 50%.[7]

G Remodelin Remodelin Hydrobromide NAT10 NAT10 Remodelin->NAT10 inhibits Restored Restored Nuclear Architecture Remodelin->Restored results in Microtubules Microtubule Stabilization NAT10->Microtubules promotes Nuclear Abnormal Nuclear Morphology (e.g., in HGPS) Microtubules->Nuclear contributes to DNA_Damage Increased DNA Damage (γH2AX) Nuclear->DNA_Damage leads to Genomic Enhanced Genomic Stability Restored->Genomic G cluster_0 Remodelin Action cluster_1 Downstream Effects in Cancer Remodelin Remodelin Hydrobromide NAT10 NAT10 Remodelin->NAT10 inhibits ac4C mRNA ac4C Modification NAT10->ac4C catalyzes Oncogene Oncogene mRNA Stability (e.g., IGF1, MAPK1, SMAD3) ac4C->Oncogene increases MAPK MAPK / TGF-β Signaling Oncogene->MAPK activates Proliferation Tumor Proliferation & Growth MAPK->Proliferation promotes G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis cluster_1a Proliferation (CCK-8) cluster_1b Gene Expression (qRT-PCR) cluster_1c Protein Level (Western Blot) A 1. Seed cells (e.g., MNNG/HOS) in plates B 2. Incubate 24h for attachment A->B C 3. Treat with Remodelin (various concentrations) or Vehicle (DMSO) for 24-48h B->C D 4a. Add CCK-8 reagent and incubate 1-2h C->D F 4b. Isolate total RNA (Trizol) C->F J 4c. Lyse cells and quantify protein C->J E 5a. Measure absorbance at 450 nm G 5b. Synthesize cDNA F->G H 6b. Perform qRT-PCR with specific primers G->H I 7b. Analyze relative expression (2-ΔΔCt) H->I K 5c. SDS-PAGE & Transfer J->K L 6c. Probe with primary/ secondary antibodies K->L M 7c. Visualize and quantify protein bands L->M

References

Remodelin Hydrobromide: A Technical Guide to its Molecular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide has been widely identified as a potent and selective inhibitor of N-acetyltransferase 10 (NAT10), an enzyme implicated in a variety of cellular processes, including ribosome biogenesis, cell division, and the regulation of gene expression. This technical guide provides a comprehensive overview of the current understanding of Remodelin's primary target, its mechanism of action, and its effects on downstream signaling pathways. It also addresses the emerging scientific debate regarding the direct inhibitory action of Remodelin on NAT10, presenting a balanced view of the available evidence. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and molecular biology.

The Primary Target: N-acetyltransferase 10 (NAT10)

The predominant body of scientific literature identifies N-acetyltransferase 10 (NAT10) as the primary molecular target of this compound.[1][2][3][4] NAT10 is a unique enzyme that functions as both a protein acetyltransferase and an RNA cytidine acetyltransferase. Its diverse functions are critical for maintaining cellular homeostasis.

Key Functions of NAT10:

  • RNA Acetylation: NAT10 is the only known enzyme that catalyzes the N4-acetylcytidine (ac4C) modification on RNA, including mRNA, rRNA, and tRNA. This modification can influence RNA stability, translation efficiency, and localization.

  • Protein Acetylation: NAT10 has been shown to acetylate various protein substrates, including microtubules and histones, thereby modulating their function.

  • Cell Cycle Regulation: NAT10 plays a crucial role in mitosis and cell cycle progression.

  • Nuclear Morphology: It is involved in maintaining the structural integrity of the cell nucleus.

This compound is reported to be an orally active and selective inhibitor of NAT10's acetyltransferase activity.[2][4][5] By inhibiting NAT10, Remodelin has been shown to modulate a range of cellular processes, making it a molecule of interest for various therapeutic applications, including cancer and premature aging syndromes like Hutchinson-Gilford Progeria Syndrome (HGPS).[2][6]

Controversy and Alternative Perspectives

Despite numerous studies identifying NAT10 as the primary target of Remodelin, a 2020 study by Shrimp et al. published in ACS Medicinal Chemistry Letters has introduced a significant counterargument.[7][8] This research suggests that Remodelin is a "cryptic assay interference chemotype" and that it does not directly inhibit NAT10-dependent cytidine acetylation in their biophysical and cellular assays.[7][8] The study found that Remodelin can react with multiple protein targets and that its observed cellular effects may be unrelated to the direct inhibition of NAT10's RNA acetyltransferase activity.[7] This highlights the possibility of off-target effects and calls for a more nuanced interpretation of Remodelin's mechanism of action.

One search result also presented an IC50 value of 0.22387 μM for Remodelin's inhibition of monoamine oxidase B (MAOB), indicating that it may have other molecular targets.[9]

It is crucial for researchers to consider these conflicting findings when designing experiments and interpreting data related to this compound.

Downstream Signaling Pathways

Inhibition of NAT10 by Remodelin has been shown to impact several key signaling pathways implicated in cell growth, proliferation, and survival.

Wnt/β-catenin Signaling Pathway

NAT10 has been demonstrated to promote colorectal cancer progression by regulating the Wnt/β-catenin signaling pathway.[1][3] It is proposed that NAT10 enhances the stability of KIF23 mRNA through ac4C modification, which in turn modulates the activity of GSK-3β and subsequently β-catenin.[1] Inhibition of NAT10 by Remodelin would therefore be expected to suppress this pathway.

Wnt_Beta_Catenin_Pathway Remodelin Remodelin hydrobromide NAT10 NAT10 Remodelin->NAT10 inhibition KIF23_mRNA KIF23 mRNA (ac4C modification) NAT10->KIF23_mRNA stabilizes KIF23_Protein KIF23 Protein KIF23_mRNA->KIF23_Protein translation GSK3b GSK-3β KIF23_Protein->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes induces Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Proposed mechanism of Remodelin in the Wnt/β-catenin pathway.
MAPK Signaling Pathway

Studies in osteosarcoma have suggested that Remodelin may exert its therapeutic effects through the MAPK signaling pathway.[9] Remodelin was found to reduce the mRNA expression of key components of this pathway, including IGF1 and MAPK1.[9]

MAPK_Signaling_Pathway Remodelin Remodelin hydrobromide NAT10 NAT10 Remodelin->NAT10 inhibits IGF1_mRNA IGF1 mRNA NAT10->IGF1_mRNA stabilizes? IGF1_Protein IGF1 IGF1_mRNA->IGF1_Protein translation IGF1R IGF1R IGF1_Protein->IGF1R activates MAPK_Pathway MAPK/ERK Pathway IGF1R->MAPK_Pathway activates Proliferation Cancer Cell Growth & Survival MAPK_Pathway->Proliferation

Hypothesized role of Remodelin in the MAPK signaling cascade.

Quantitative Data

While a specific IC50 value for Remodelin's inhibition of NAT10 is not consistently reported in the literature, various studies have utilized a range of concentrations for in vitro experiments and dosages for in vivo studies. This data is summarized below.

Assay TypeCell Line / ModelConcentration / DosageObserved Effect
In Vitro
Cell ProliferationPC-3, VCaP (Prostate)10-40 µMDose-dependent inhibition of proliferation.[2][4][5]
Cell ProliferationOsteosarcoma cells20-100 µMConcentration-dependent inhibition.[9]
DNA ReplicationProstate cancer cells20 µMSlowed DNA replication.[2][5][10]
Nuclear MorphologyLmnaG609G/G609G fibroblasts1 µMDecreased nuclear shape defects.[2][5]
In Vivo
Xenograft Tumor ModelAR-negative prostate cancer2 or 20 mg/kg (i.p.)Significant reduction in tumor growth.[2][4][5]
HGPS Mouse ModelLmnag609g/g609g100 mg/kg (p.o.)Enhanced healthspan.[2][4][5]

Experimental Protocols

The following are generalized protocols for key experiments commonly used to assess the effects of this compound. These should be adapted based on specific cell types and experimental goals.

Cell Viability Assay (MTT/XTT Assay)

This protocol provides a framework for assessing the effect of Remodelin on cell viability.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed cells in a 96-well plate Compound_Prep 2. Prepare serial dilutions of this compound Treatment 3. Treat cells with Remodelin (e.g., 24, 48, 72 hours) Compound_Prep->Treatment Add_Reagent 4. Add MTT/XTT reagent to each well Treatment->Add_Reagent Incubation 5. Incubate for 1-4 hours at 37°C Add_Reagent->Incubation Solubilization 6. Add solubilization buffer (for MTT) Incubation->Solubilization Read_Plate 7. Read absorbance on a plate reader Solubilization->Read_Plate Data_Analysis 8. Calculate cell viability and IC50 values Read_Plate->Data_Analysis

References

Remodelin Hydrobromide: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide has emerged as a significant small molecule of interest, primarily recognized for its role as a potent inhibitor of N-acetyltransferase 10 (NAT10). Its discovery stemmed from research into therapeutic interventions for Hutchinson-Gilford Progeria Syndrome (HGPS), a rare premature aging disorder. This technical guide provides an in-depth overview of this compound, encompassing its discovery, a detailed synthesis protocol, its mechanism of action involving the modulation of microtubule dynamics and nuclear architecture, and comprehensive experimental protocols for its application in cellular and molecular biology research. Quantitative data from various studies are summarized to facilitate comparative analysis. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and Background

Remodelin was identified through a targeted screening of small molecules for their ability to correct the aberrant nuclear morphology characteristic of cells from patients with Hutchinson-Gilford Progeria Syndrome (HGPS). HGPS is caused by a mutation in the LMNA gene, leading to the production of a toxic protein called progerin, which disrupts the nuclear lamina and causes misshapen nuclei.

Researchers, led by Delphine Larrieu, initially screened a panel of lysine acetyltransferase (KAT) inhibitors and identified a compound that could restore a more normal nuclear shape in HGPS model cells. Through subsequent chemical optimization to improve stability and efficacy, Remodelin was developed. A pivotal step in understanding its mechanism was the identification of its molecular target. Using a chemical proteomics approach, N-acetyltransferase 10 (NAT10) was identified as the direct binding partner and target of Remodelin.[1][2] This discovery opened new avenues for investigating the role of NAT10 in cellular aging and disease.

Synthesis of this compound

The synthesis of Remodelin, chemically known as 4-(4-cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole, is a multi-step process. The hydrobromide salt is typically prepared in the final step to improve its solubility and handling properties.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-cyclopentylidenehydrazinecarbothioamide

  • To a solution of cyclopentanone (1.0 eq) in ethanol, add thiosemicarbazide (1.0 eq).

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 2-cyclopentylidenehydrazinecarbothioamide.

Step 2: Synthesis of 4-(4-cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole (Remodelin)

  • Dissolve 2-cyclopentylidenehydrazinecarbothioamide (1.0 eq) in absolute ethanol.

  • Add 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 eq) to the solution.

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid, wash with cold ethanol, and dry to obtain crude Remodelin.

  • Recrystallize the crude product from ethanol to yield pure 4-(4-cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole.

Step 3: Preparation of this compound

  • Dissolve the purified Remodelin base in a minimal amount of a suitable solvent, such as a mixture of dichloromethane and methanol.

  • Slowly add a solution of hydrobromic acid (HBr) in acetic acid (1.1 eq) dropwise with stirring.

  • The hydrobromide salt will precipitate out of the solution.

  • Stir the suspension for an additional 30 minutes at room temperature.

  • Filter the precipitate, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain this compound.

Mechanism of Action

Remodelin's primary mechanism of action is the inhibition of NAT10. NAT10 is an enzyme with multiple functions, including the acetylation of microtubules and the N4-acetylation of cytidine in RNA. The prevailing evidence suggests that Remodelin's ability to rescue the nuclear phenotype in HGPS cells is mediated through its effects on microtubule dynamics.

Inhibition of NAT10 by Remodelin leads to a reorganization of the microtubule network.[3] This reorganization alleviates the mechanical stress on the nucleus, allowing the nuclear lamina to adopt a more regular, spherical shape. This, in turn, improves chromatin organization and overall cellular fitness.[2]

Beyond its effects on nuclear architecture, NAT10 inhibition by Remodelin has been shown to impact various signaling pathways. One notable example is the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. By inhibiting NAT10, Remodelin can modulate the expression of key components of this pathway, suggesting its potential as a therapeutic agent in oncology.

dot

Remodelin_Mechanism_of_Action Remodelin Remodelin Hydrobromide NAT10 NAT10 Remodelin->NAT10 Microtubules Microtubule Network NAT10->Microtubules Acetylation Wnt Wnt/β-catenin Signaling NAT10->Wnt Modulates NuclearShape Aberrant Nuclear Shape Microtubules->NuclearShape Mechanical Stress CellFitness Improved Cellular Fitness NuclearShape->CellFitness

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayEndpointConcentration/IC50Reference
HGPS FibroblastsNuclear Shape Correction% Normal Nuclei1 µM (significant improvement)[2]
PC-3 (Prostate Cancer)Cell ProliferationIC5020 µM (48h)[3]
VCaP (Prostate Cancer)Cell ProliferationIC5020 µM (48h)[3]
Osteosarcoma CellsCell Viability (CCK-8)Inhibition20-100 µM (24h)[1]
Human Recombinant MAOBEnzymatic AssayIC500.224 µM[3]

Table 2: In Vivo Data for this compound in Mouse Models

Mouse ModelDosing RegimenOutcomeReference
HGPS (LmnaG609G/G609G)100 mg/kg/day, p.o.Increased lifespan, improved cardiac pathology[4]
Prostate Cancer Xenograft2 or 20 mg/kg, i.p., every 2 daysReduced tumor growth[3]
Pharmacokinetics (Healthy Mice)5 mg/kg, p.o.T1/2 = 1.81 h, F% = 43.5%[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture and Treatment
  • Cell Lines: Human primary fibroblasts from HGPS patients and healthy donors, or cancer cell lines (e.g., PC-3, U2OS).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Remodelin Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Treatment: Dilute the Remodelin stock solution in culture medium to the desired final concentration (e.g., 1-20 µM). Add the Remodelin-containing medium to the cells and incubate for the desired duration (e.g., 24-72 hours). For control experiments, treat cells with an equivalent concentration of DMSO.

Immunofluorescence Staining for Lamin A/C and Nuclear Morphology Analysis

dot

Immunofluorescence_Workflow Start Cells on Coverslips Fixation Fixation (4% PFA, 10 min) Start->Fixation Permeabilization Permeabilization (0.25% Triton X-100, 10 min) Fixation->Permeabilization Blocking Blocking (1% BSA in PBS, 1h) Permeabilization->Blocking PrimaryAb Primary Antibody (anti-Lamin A/C, overnight at 4°C) Blocking->PrimaryAb Wash1 Wash (3x PBS) PrimaryAb->Wash1 SecondaryAb Secondary Antibody (Alexa Fluor conjugate, 1h at RT) Wash1->SecondaryAb Wash2 Wash (3x PBS) SecondaryAb->Wash2 Mounting Mounting (DAPI-containing medium) Wash2->Mounting Imaging Microscopy (Confocal or Epifluorescence) Mounting->Imaging Analysis Image Analysis (Nuclear Circularity) Imaging->Analysis

Caption: Workflow for immunofluorescence and nuclear morphology analysis.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound or vehicle (DMSO) as described in section 5.1.

  • Fixation: Wash cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against Lamin A/C (e.g., mouse anti-Lamin A/C, 1:500 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify nuclear morphology using image analysis software (e.g., ImageJ). A common metric is nuclear circularity, calculated as 4π(area/perimeter²), where a value of 1.0 represents a perfect circle.[5][6][7]

Western Blotting for NAT10 and γH2AX
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAT10 (e.g., 1:1000 dilution), γH2AX (a marker for DNA damage, e.g., 1:1000 dilution), and a loading control like GAPDH or β-actin (e.g., 1:5000 dilution) overnight at 4°C.[8][9]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis of the bands can be performed using image analysis software.

In Vitro Microtubule Polymerization Assay
  • Tubulin Preparation: Resuspend purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA).

  • Reaction Setup: In a 96-well plate, add the tubulin solution along with GTP (1 mM final concentration) and varying concentrations of this compound or a control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer).

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance values over time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined from these curves.[10][11]

Signaling Pathways and Logical Relationships

Remodelin's inhibition of NAT10 has been shown to affect downstream signaling pathways, particularly those involved in cell growth and proliferation. The following diagram illustrates the logical relationship between NAT10 inhibition and its effect on the Wnt/β-catenin pathway.

dot

NAT10_Wnt_Signaling Remodelin Remodelin NAT10 NAT10 Remodelin->NAT10 Inhibits ac4C mRNA ac4C Modification NAT10->ac4C Catalyzes mRNA_Stability mRNA Stability (e.g., KIF23) ac4C->mRNA_Stability Increases Wnt_Pathway Wnt/β-catenin Pathway Activation mRNA_Stability->Wnt_Pathway Promotes Cell_Proliferation Cell Proliferation & Migration Wnt_Pathway->Cell_Proliferation Drives

Caption: NAT10's role in the Wnt/β-catenin signaling pathway.

Conclusion

This compound is a valuable research tool for studying the functions of NAT10 and its role in various cellular processes, from nuclear architecture and aging to cancer biology. Its well-defined mechanism of action, centered on the inhibition of NAT10 and the subsequent modulation of microtubule dynamics, provides a solid foundation for its use in a wide range of experimental settings. The detailed protocols and summarized data presented in this guide are intended to facilitate the effective application of this compound in future research endeavors, ultimately contributing to a deeper understanding of fundamental biological processes and the development of novel therapeutic strategies.

References

The Biological Activity of Remodelin Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remodelin hydrobromide has emerged as a small molecule of significant interest in various therapeutic areas, including cancer and rare genetic disorders like Hutchinson-Gilford Progeria Syndrome (HGPS). Initially identified as a putative inhibitor of N-acetyltransferase 10 (NAT10), its biological activities and mechanism of action have been the subject of both promising research and critical evaluation. This technical guide provides an in-depth overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and a discussion of its molecular targets and signaling pathways.

Quantitative Biological Activity

The biological efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Inhibitory and Proliferative Activity
Cell Line/TargetAssay TypeParameterValueReference
Human Recombinant MAOBAmplex Red AssayIC500.22387 µM[1]
Prostate Cancer Cells (AR-positive and AR-negative)Cell Proliferation AssayEffective Concentration10-40 µM (over 1-7 days)[2]
Osteosarcoma Cells (U2OS, MG63)CCK-8 AssayEffective ConcentrationStarting from 20 µM[3]
Diffuse Large B-cell Lymphoma (DLBCL) CellsCCK-8 AssayIC50Varies by cell line[4]
Table 2: In Vivo Efficacy
Animal ModelDisease ModelDosing RegimenKey OutcomesReference
Xenograft Nude MiceAR-negative Prostate Cancer2 or 20 mg/kg, i.p., every two days for 4 weeksSignificant reduction in tumor growth.[2]
LmnaG609G/G609G MiceHutchinson-Gilford Progeria Syndrome100 mg/kg, p.o.Enhanced healthspan, ameliorated age-dependent weight loss and cardiac pathology.[2]
Xenograft MiceDiffuse Large B-cell LymphomaNot specifiedCombination with ibrutinib showed enhanced anti-tumor efficacy.[4]

Mechanism of Action and Target Profile

The NAT10 Hypothesis

This compound was initially characterized as an inhibitor of N-acetyltransferase 10 (NAT10), an enzyme involved in tRNA and mRNA acetylation, which plays a role in ribosome biogenesis and protein translation. Inhibition of NAT10 was proposed to be the primary mechanism through which Remodelin exerts its effects, such as the rescue of nuclear shape defects in laminopathic cells.[1]

The Controversy: Assay Interference and Off-Target Effects

Subsequent in-depth investigations have raised questions about the specificity of Remodelin as a direct NAT10 inhibitor. Studies have suggested that Remodelin may act as a "cryptic assay interference compound." Biophysical analyses have failed to find direct evidence of Remodelin interacting with the NAT10 acetyltransferase active site. Instead, it has been shown to react with multiple protein targets within the cell. This suggests that the observed biological effects of Remodelin may be due to these off-target interactions rather than specific inhibition of NAT10-catalyzed RNA acetylation.

Key Signaling Pathways Affected

MAPK Signaling Pathway

Remodelin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In osteosarcoma cells, Remodelin treatment led to a significant reduction in the mRNA expression of key MAPK pathway components, including ESR2, IGF1, and MAPK1.[3] This suggests that Remodelin's anti-cancer effects may be mediated, at least in part, through the downregulation of this pro-proliferative pathway.

MAPK_Pathway Remodelin Remodelin IGF1 IGF1 Remodelin->IGF1 inhibits expression ESR2 ESR2 Remodelin->ESR2 inhibits expression MAPK1 MAPK1 Remodelin->MAPK1 inhibits expression Proliferation Proliferation IGF1->Proliferation promotes ESR2->Proliferation promotes MAPK1->Proliferation promotes

Caption: Remodelin's inhibitory effect on the MAPK signaling pathway.

HIF-1α Signaling Pathway

Remodelin has also been demonstrated to suppress the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular response to hypoxia and a critical player in tumor angiogenesis and metabolism. This inhibition of HIF-1α is dependent on NAT10 activity. By downregulating HIF-1α, Remodelin can potentially inhibit tumor growth and angiogenesis.

HIF1a_Pathway Remodelin Remodelin NAT10 NAT10 Remodelin->NAT10 inhibits HIF1a HIF1a NAT10->HIF1a promotes expression Angiogenesis Angiogenesis HIF1a->Angiogenesis Metabolism Metabolism HIF1a->Metabolism

Caption: Remodelin's modulation of the HIF-1α signaling pathway via NAT10.

Experimental Protocols

Cell Viability and Proliferation Assays

A common method to assess the effect of Remodelin on cancer cells is the CCK-8 assay.

Protocol:

  • Seed cancer cell lines (e.g., prostate, breast, osteosarcoma) in 96-well plates at an appropriate density.

  • After cell attachment, treat the cells with various concentrations of this compound (e.g., 0, 2, 10, 20, 40 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Cell_Viability_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay A Seed cells in 96-well plate B Cell attachment A->B C Add Remodelin (various concentrations) B->C D Incubate (24-72h) C->D E Add CCK-8 solution D->E F Incubate E->F G Measure absorbance at 450nm F->G

Caption: Workflow for a typical cell viability assay with Remodelin.

Western Blot Analysis for Signaling Pathway Components

To investigate the effect of Remodelin on protein expression in signaling pathways, western blotting is a standard technique.

Protocol:

  • Treat cells with this compound at the desired concentration and for the appropriate time.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, ERK, HIF-1α, β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound exhibits a range of interesting biological activities, particularly in the contexts of cancer and progeria. While its initial identification as a specific NAT10 inhibitor is now debated due to evidence of it being an assay interference compound with multiple cellular targets, its effects on key signaling pathways like MAPK and HIF-1α are well-documented. For researchers and drug developers, it is crucial to consider the polypharmacological nature of Remodelin when interpreting experimental results and designing future studies. Further research is warranted to fully elucidate its complex mechanism of action and identify its complete target profile, which will be essential for its potential therapeutic development.

References

Downstream Effects of Remodelin Hydrobromide Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide is a small molecule inhibitor primarily targeting N-acetyltransferase 10 (NAT10), a protein implicated in various cellular processes, including mRNA acetylation, nuclear architecture, and cell proliferation.[1][2][3][4] This technical guide provides an in-depth overview of the known downstream effects of this compound treatment, with a focus on its impact on cancer, genetic disorders such as Hutchinson-Gilford progeria syndrome (HGPS), and cellular metabolism. The information presented herein is a synthesis of current research, intended to support further investigation and drug development efforts. While Remodelin is widely considered a NAT10 inhibitor, some studies suggest potential off-target effects, indicating a complex mechanism of action that warrants further exploration.[2][5][6]

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of NAT10, the only known enzyme responsible for N4-acetylcytidine (ac4C) modification of mRNA.[2] By inhibiting NAT10, Remodelin can modulate the stability and translation of target mRNAs, leading to a cascade of downstream effects.[2][5] Additionally, Remodelin has been shown to influence microtubule organization, which is crucial for maintaining nuclear shape and integrity.[1][4]

Downstream Effects in Oncology

Remodelin has demonstrated significant anti-cancer activity across various models, including osteosarcoma, prostate cancer, and hepatocellular carcinoma.[2][3] Its effects are multifaceted, encompassing inhibition of cell proliferation, induction of apoptosis, and modulation of key signaling pathways.

Impact on Cancer Cell Proliferation and Viability

Remodelin has been shown to inhibit the growth of cancer cells in a dose-dependent manner.

Cell Line Treatment Concentration Effect Reference
Osteosarcoma (OS) Cells1, 10, 20, 40, 60, 80, 100 µM (for 24h)Inhibition of cell proliferation starting from 20 µM.[2]
Prostate Cancer Cells (AR-positive and AR-negative)10-40 µM (for 1-7 days)Dose-dependent inhibition of cell proliferation and NAT10 activity.[3]
PC-3 and VCaP Cells0, 2, 10, 20, or 40 µM (for 48h)Inhibition of cell proliferation.[1]
Modulation of Gene Expression in Osteosarcoma

In osteosarcoma cells, Remodelin treatment leads to significant changes in gene expression, particularly within the MAPK signaling pathway.

Gene Effect on mRNA Expression Significance Reference
ESR2Significantly reducedKey therapeutic target[2]
IGF1Significantly reducedKey therapeutic target, upstream of MAPK pathway[2]
MAPK1Significantly reducedKey therapeutic target, core component of MAPK pathway[2]
FGFR2Reduced (not statistically significant)Potential target[2]
CASP3UnchangedNot directly affected at the mRNA level[2]
Effects on Cellular Metabolism

Remodelin treatment alters mitochondrial lipid metabolism in cancer cells. An untargeted metabolomics analysis revealed significant changes in 52 out of 138 detected metabolites.[7]

Metabolite/Gene Effect Pathway Reference
Total CholesterolStatistically significant decreaseMitochondrial Fatty Acid Metabolism[7]
TriglyceridesStatistically significant decreaseMitochondrial Fatty Acid Metabolism[7]
Lauroyl-CoA, (S)-3-hydroxyhexadecanoyl-CoA, NAD+Significantly alteredMitochondrial Fatty Acid Elongation & Beta-Oxidation[7]
ECHS1, MECR (genes)Altered expressionMitochondrial Fatty Acid Elongation[7]

Signaling Pathways Affected in Cancer

G Remodelin This compound NAT10 NAT10 Remodelin->NAT10 inhibits Cell_Proliferation Cancer Cell Proliferation Remodelin->Cell_Proliferation inhibits Ferroptosis Ferroptosis Remodelin->Ferroptosis inhibits in ccRCC mRNA_acetylation mRNA Acetylation (ac4C) NAT10->mRNA_acetylation promotes NFE2L1 NFE2L1 NAT10->NFE2L1 regulates mRNA_stability mRNA Stability & Translation mRNA_acetylation->mRNA_stability IGF1 IGF1 mRNA_stability->IGF1 MAPK1 MAPK1 mRNA_stability->MAPK1 ESR2 ESR2 mRNA_stability->ESR2 MAPK_pathway MAPK Signaling Pathway IGF1->MAPK_pathway MAPK1->MAPK_pathway ESR2->MAPK_pathway MAPK_pathway->Cell_Proliferation promotes GPX4 GPX4 NFE2L1->GPX4 regulates GPX4->Ferroptosis inhibits

Caption: Remodelin's anti-cancer signaling pathways.

Effects on Laminopathies and Cellular Aging

Remodelin has shown promise in ameliorating cellular defects associated with laminopathies, such as Hutchinson-Gilford progeria syndrome (HGPS).

Restoration of Nuclear Architecture

In HGPS cells, which are characterized by misshapen nuclei, Remodelin treatment leads to a significant improvement in nuclear morphology.[4] This effect is mediated through the inhibition of NAT10, which in turn leads to the reorganization of microtubules.[1][4]

Cell Type Condition Effect of Remodelin Reference
HGPS patient-derived cellsAccumulation of progerin, nuclear blebbingSignificantly reduced prevalence of misshapen nuclei.[4]
Lamin A/C depleted cellsNuclear shape defectsRescue of nuclear shape.[1][4]
Primary MRC5 fibroblastsAged in culture, progerin accumulationReduced prevalence of misshapen nuclei.[4]
Reduction of DNA Damage

Remodelin treatment has been observed to decrease markers of DNA damage in laminopathic cells.[4] In a mouse model of HGPS, Remodelin was shown to decrease the levels of the DNA double-strand break marker γH2AX.[3]

G Remodelin This compound NAT10 NAT10 Remodelin->NAT10 inhibits Microtubule_Organization Microtubule Reorganization NAT10->Microtubule_Organization influences Nuclear_Architecture Improved Nuclear Architecture Microtubule_Organization->Nuclear_Architecture DNA_Damage Decreased DNA Damage Nuclear_Architecture->DNA_Damage Cellular_Fitness Improved Cellular Fitness Nuclear_Architecture->Cellular_Fitness G Start Start: OS Cells Treatment Treat with Remodelin or Vehicle Start->Treatment RNA_Isolation Total RNA Isolation (TRIzol) Treatment->RNA_Isolation mRNA_Purification mRNA Purification (Dynabeads) RNA_Isolation->mRNA_Purification Library_Prep Library Preparation mRNA_Purification->Library_Prep Sequencing Illumina NovaSeq 6000 Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (HISAT2, Differential Expression) Sequencing->Data_Analysis End End: Differentially Expressed Genes Data_Analysis->End

References

Remodelin Hydrobromide: A Technical Guide to its Role in Cellular Senescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental process implicated in aging and a variety of age-related diseases. This technical guide provides an in-depth overview of the emerging role of remodelin hydrobromide in modulating cellular senescence. This compound, a small molecule inhibitor of N-acetyltransferase 10 (NAT10), has demonstrated significant potential in ameliorating phenotypes associated with premature aging syndromes, such as Hutchinson-Gilford progeria syndrome (HGPS), by impacting core mechanisms of cellular senescence. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its effects, and visualizes the intricate signaling pathways and experimental workflows involved.

Mechanism of Action

This compound's primary mechanism of action in the context of cellular senescence is the inhibition of NAT10.[1][2] NAT10 is an enzyme responsible for the acetylation of various substrates, including microtubules.[3] The inhibition of NAT10 by this compound leads to a cascade of downstream effects that collectively counteract key features of the senescent phenotype.

The central hypothesis is that by inhibiting NAT10, this compound promotes the reorganization of the microtubule network.[3] This reorganization alleviates aberrant nuclear morphology, a hallmark of cellular senescence and laminopathies like HGPS.[3] The restoration of a more normal nuclear architecture is associated with improved chromatin organization and overall cellular fitness.

Furthermore, recent evidence has linked this compound's effects to the Hippo signaling pathway effectors, YAP and TAZ, and the cGAS-STING innate immunity pathway. By rescuing nuclear shape in cells with depleted YAP/TAZ, this compound can blunt the accrual of cytosolic DNA and subsequent activation of the cGAS-STING pathway, which is a known driver of the senescence-associated secretory phenotype (SASP).

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and related mechanisms on cellular senescence.

Table 1: In Vitro Efficacy of this compound

Cell LineTreatmentConcentration(s)DurationObserved EffectReference
HGPS FibroblastsRemodelinNot specifiedSeveral weeksDecreased senescence-associated β-galactosidase positive cells[3]
Lamin A/C depleted U2OS cellsRemodelinNot specifiedNot specifiedRescue of nuclear circularity[3]
HGPS FibroblastsRemodelinNot specifiedNot specifiedReduced prevalence of misshapen nuclei[3]
HGPS FibroblastsRemodelinNot specifiedNot specifiedDecreased γH2AX positive cells[3]
Prostate Cancer Cells (PC-3, DU145, VCaP)Remodelin2, 10, 20, 40 µM48 hoursDose-dependent inhibition of cell proliferation[2]
Osteosarcoma CellsRemodelin1, 10, 20, 40, 60, 80, 100 µM24 hoursInhibition of cell proliferation starting at 20 µM[4]

Table 2: Effects on Senescence-Associated Markers

MarkerCell TypeTreatment ConditionsQuantitative ChangeReference
Senescence-Associated β-Galactosidase (SA-β-gal)HGPS FibroblastsLong-term Remodelin treatmentQualitative decrease in positive cells reported. Specific percentage reduction not available in the provided abstract.[3]
γH2AX (DNA Damage)HGPS FibroblastsRemodelin treatmentQualitative decrease in positive cells observed by immunofluorescence. Specific quantification of foci per nucleus not available in the provided abstract.[3]
Interleukin 6 (IL-6)Senescent CellsRemodelin treatmentData on the direct effect of Remodelin on IL-6 secretion is not available in the searched literature.
Interleukin 8 (IL-8)Senescent CellsRemodelin treatmentData on the direct effect of Remodelin on IL-8 secretion is not available in the searched literature.
Lamin A/CLamin A/C depleted cellsRemodelin treatmentRescues nuclear morphology defects associated with Lamin A/C depletion, but direct quantification of Lamin A/C protein levels post-treatment is not detailed in the abstracts.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted from established methods for detecting SA-β-gal activity, a hallmark of senescent cells.

Materials:

  • Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in phosphate-buffered saline (PBS).

  • Wash Buffer: PBS.

  • Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

Procedure:

  • Wash cells twice with PBS.

  • Fix cells with Fixation Solution for 5 minutes at room temperature.

  • Wash cells three times with PBS.

  • Add Staining Solution to the cells.

  • Incubate at 37°C without CO2 for 12-16 hours.

  • Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

  • Quantify the percentage of blue-stained cells from multiple fields of view.

Cell Proliferation Assay (CCK-8)

This colorimetric assay is used to determine cell viability and proliferation.

Materials:

  • Cell Counting Kit-8 (CCK-8) reagent.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound or vehicle control.

  • At the desired time points, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell proliferation as a percentage relative to the vehicle-treated control.

Western Blotting for Lamin A/C and γH2AX

This technique is used to detect and quantify specific proteins in a sample.

Materials:

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies: anti-Lamin A/C, anti-γH2AX, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Lyse cells in Lysis Buffer and determine protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for SASP Gene Expression

This method is used to measure the mRNA levels of specific genes, such as those encoding for SASP components.

Materials:

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers for target genes (e.g., IL6, IL8) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Extract total RNA from treated and control cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for the genes of interest.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualization of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

Signaling Pathway of this compound in Cellular Senescence

Remodelin_Senescence_Pathway cluster_drug Drug Intervention cluster_cellular_target Cellular Target & Cytoskeleton cluster_nuclear_effects Nuclear & Downstream Effects cluster_phenotype Cellular Phenotype Remodelin Remodelin Hydrobromide NAT10 NAT10 (N-acetyltransferase 10) Remodelin->NAT10 Inhibits Microtubules Microtubule Reorganization NAT10->Microtubules Modulates (via acetylation) NuclearShape Improved Nuclear Shape Microtubules->NuclearShape Influences YAP_TAZ YAP/TAZ Pathway (Restored Function) NuclearShape->YAP_TAZ Enables Senescence Cellular Senescence (Amelioration) NuclearShape->Senescence Reverses Phenotype cGAS_STING cGAS-STING Pathway (Inhibition) YAP_TAZ->cGAS_STING Suppresses SASP SASP Secretion (Reduction) cGAS_STING->SASP Induces SASP->Senescence Contributes to

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for Assessing Remodelin's Effect on Senescence

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic & Molecular Assays cluster_analysis Data Analysis & Interpretation CellCulture 1. Culture Senescent Cells (e.g., HGPS fibroblasts) Treatment 2. Treat with Remodelin (Dose-response & Time-course) CellCulture->Treatment SA_beta_gal 3a. SA-β-gal Staining (Senescence Marker) Treatment->SA_beta_gal CCK8 3b. CCK-8 Assay (Proliferation/Viability) Treatment->CCK8 WesternBlot 3c. Western Blot (Lamin A/C, γH2AX) Treatment->WesternBlot qRT_PCR 3d. qRT-PCR (SASP genes: IL6, IL8) Treatment->qRT_PCR Quantification 4. Quantify Results (% positive cells, OD, band intensity, fold change) SA_beta_gal->Quantification CCK8->Quantification WesternBlot->Quantification qRT_PCR->Quantification Conclusion 5. Correlate findings to assess anti-senescence activity Quantification->Conclusion

Caption: Workflow for evaluating Remodelin's anti-senescence effects.

Logical Relationship of Remodelin's Action on Nuclear Integrity and Senescence

Logical_Relationship Remodelin Remodelin Hydrobromide NAT10_Inhibition NAT10 Inhibition Remodelin->NAT10_Inhibition Microtubule_Reorg Microtubule Reorganization NAT10_Inhibition->Microtubule_Reorg Nuclear_Integrity Restored Nuclear Envelope Integrity Microtubule_Reorg->Nuclear_Integrity YAP_TAZ_Function Normal YAP/TAZ Localization & Activity Nuclear_Integrity->YAP_TAZ_Function Senescence_Amelioration Amelioration of Cellular Senescence Nuclear_Integrity->Senescence_Amelioration cGAS_Activation Reduced cGAS Activation YAP_TAZ_Function->cGAS_Activation SASP_Suppression SASP Suppression cGAS_Activation->SASP_Suppression SASP_Suppression->Senescence_Amelioration

Caption: Logical flow of Remodelin's impact on senescence.

Conclusion and Future Directions

This compound presents a promising therapeutic strategy for targeting cellular senescence, particularly in the context of diseases characterized by nuclear envelope defects. Its mechanism of action, centered on the inhibition of NAT10 and the subsequent restoration of nuclear architecture, offers a novel approach to mitigating the detrimental effects of senescent cells. The link to the YAP/TAZ and cGAS-STING pathways further elucidates its potential to modulate the inflammatory microenvironment associated with senescence.

Future research should focus on obtaining more granular quantitative data on the effects of this compound on a wider range of senescence markers and in various models of aging and age-related diseases. Elucidating the precise molecular interactions within the NAT10-microtubule-nuclear envelope axis will be crucial for a complete understanding of its mechanism. Furthermore, in vivo studies are warranted to assess the therapeutic efficacy and safety of this compound in treating conditions driven by cellular senescence. The insights gained from such studies will be invaluable for the development of novel senotherapeutics.

References

Remodelin Hydrobromide: A Technical Guide to its Chemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide is a potent and selective small-molecule inhibitor of N-acetyltransferase 10 (NAT10), an enzyme implicated in a variety of cellular processes, including RNA acetylation, nuclear architecture maintenance, and cell proliferation. This technical guide provides an in-depth overview of the chemical properties of this compound, its mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols and data are presented to support its use as a research tool in cellular biology and drug development, with a particular focus on its potential therapeutic applications in oncology and rare diseases such as Hutchinson-Gilford progeria syndrome (HGPS).

Chemical Properties

This compound is a 2-thiazolylhydrazone derivative.[1][2] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-[2-(2-Cyclopentylidenehydrazinyl)-4-thiazolyl]benzonitrile;hydrobromide[1][2]
Synonyms Remodelin HBr, this compound[3]
CAS Number 1622921-15-6[1][4]
Molecular Formula C₁₅H₁₅BrN₄S[4]
Molecular Weight 363.28 g/mol [2][4][5]
Appearance Powder[3]
Solubility DMSO: 40.00 mg/mL (110.11 mM) [Sonication recommended][3], 50 mg/mL (137.63 mM) [Use fresh DMSO][5], 72 mg/mL (198.19 mM) [Use fresh DMSO][5], 180 mg/mL (495.48 mM) [Warmed with 50°C water bath; Ultrasonicated][4][5] DMF: 25 mg/ml[1] Ethanol: 0.5 mg/ml (Insoluble)[1][4] Water: Insoluble[4] DMSO:PBS(pH 7.2) (1:2): 0.3 mg/ml[1][1][3][4][5]
Storage Powder: -20°C for 3 years.[3] In solvent: -80°C for 1 year.[3] Short term (days to weeks): 0 - 4°C. Long term (months): -20°C.[2][2][3]
Purity ≥98%[1]
SMILES N#CC1=CC=C(C2=CSC(N/N=C3CCCC\3)=N2)C=C1.Br[1]
InChI Key XNWBCMSPDCSWSD-UHFFFAOYSA-N[1][2]

Mechanism of Action and Signaling Pathways

This compound functions as a potent inhibitor of N-acetyltransferase 10 (NAT10).[3][4][5] NAT10 is an enzyme that catalyzes N4-acetylcytidine (ac4C) modification on RNA, which plays a crucial role in mRNA stability and translation.[6] By inhibiting NAT10, Remodelin can modulate various downstream cellular processes and signaling pathways.

The primary mechanism involves the inhibition of NAT10's acetyltransferase activity, leading to a reduction in ac4C levels on target mRNAs.[6] This can affect mRNA stability and translation efficiency, thereby altering protein expression levels of key regulators in various signaling cascades.[6]

Remodelin_Mechanism_of_Action Remodelin This compound NAT10 NAT10 (N-acetyltransferase 10) Remodelin->NAT10 Inhibits ac4C ac4C mRNA (N4-acetylcytidine) NAT10->ac4C Catalyzes mRNA_Stability mRNA Stability & Translation ac4C->mRNA_Stability Promotes Protein_Expression Altered Protein Expression mRNA_Stability->Protein_Expression Cellular_Effects Downstream Cellular Effects Protein_Expression->Cellular_Effects

Figure 1: Mechanism of action of this compound.
MAPK Signaling Pathway

Recent studies have shown that Remodelin can exert its effects, at least in part, through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] In osteosarcoma cells, Remodelin treatment led to a significant reduction in the mRNA expression of key components of this pathway, including IGF1 and MAPK1.[6] This suggests that Remodelin's anti-proliferative effects may be mediated by its modulation of the MAPK cascade.[6]

MAPK_Signaling_Pathway Remodelin Remodelin NAT10 NAT10 Remodelin->NAT10 Inhibits IGF1_mRNA IGF1 mRNA NAT10->IGF1_mRNA Stabilizes MAPK1_mRNA MAPK1 mRNA NAT10->MAPK1_mRNA Stabilizes IGF1 IGF1 IGF1_mRNA->IGF1 Translates to MAPK1 MAPK1 (ERK2) MAPK1_mRNA->MAPK1 Translates to IGF1->MAPK1 Activates Proliferation Cell Proliferation MAPK1->Proliferation Promotes

Figure 2: Remodelin's inhibitory effect on the MAPK signaling pathway.
EMT Pathway in Non-Small Cell Lung Cancer

In the context of non-small cell lung cancer (NSCLC), Remodelin has been shown to delay cancer progression by inhibiting the Epithelial-Mesenchymal Transition (EMT) pathway.[7] Inhibition of NAT10 by Remodelin resulted in increased expression of the epithelial marker E-cadherin and decreased expression of mesenchymal markers N-cadherin and vimentin.[7] This indicates a reversal of the EMT process, which is critical for cancer cell invasion and metastasis.[7]

NFE2L1-GPX4 Signaling in Renal Clear Cell Carcinoma

In renal clear cell carcinoma (ccRCC), NAT10 has been found to promote cancer progression by inhibiting ferroptosis through the NFE2L1-GPX4 signaling pathway.[8] Treatment with this compound in ccRCC cells was shown to modulate cell proliferation and markers of ferroptosis, suggesting that NAT10 inhibition by Remodelin could be a therapeutic strategy to induce ferroptotic cell death in this cancer type.[8]

Experimental Protocols

The following are representative protocols for in vitro studies using this compound.

Cell Proliferation Assay (CCK-8)

This protocol is adapted from studies on osteosarcoma cells.[6]

Objective: To assess the cytotoxic effects of Remodelin on cell proliferation.

Methodology:

  • Cell Seeding: Plate MNNG/HOS osteosarcoma cells in 96-well plates at a density of 6,000 cells per well.

  • Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Treat the cells with a gradient of Remodelin concentrations (e.g., 1, 10, 20, 40, 60, 80, 100 μM) for 24 hours. A control group with 0 μM Remodelin (vehicle control) should be included.

  • CCK-8 Addition: After the 24-hour intervention, replace the medium with fresh medium containing 10% Cell Counting Kit-8 (CCK-8) reagent.

  • Final Incubation: Incubate the plates for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control group.

CCK8_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed Cells (6000 cells/well) Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Remodelin (0-100 µM) Incubate1->Treat Incubate2 Incubate (24h) Treat->Incubate2 Add_CCK8 Add CCK-8 (10%) Incubate2->Add_CCK8 Incubate3 Incubate (1-2h) Add_CCK8->Incubate3 Read Measure Absorbance (450 nm) Incubate3->Read

Figure 3: Workflow for the Cell Proliferation (CCK-8) Assay.
Quantitative Real-Time PCR (qRT-PCR) Analysis

This protocol is designed to validate the effect of Remodelin on the mRNA expression of target genes.[6]

Objective: To quantify the changes in mRNA levels of specific genes following Remodelin treatment.

Methodology:

  • Cell Treatment: Treat MNNG/HOS cells with a specific concentration of Remodelin (e.g., 100 μM) for 24 hours.

  • Total RNA Isolation: Isolate total RNA from both treated and control cells using a suitable reagent like TRIzol.

  • RNA Purification: Purify Poly(A)+ mRNA from the total RNA using a kit such as the Dynabeads mRNA Purification Kit.

  • Reverse Transcription: Synthesize cDNA from the purified mRNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target genes (e.g., ESR2, IGF1, MAPK1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Applications in Research and Drug Development

This compound serves as a valuable pharmacological tool for investigating the biological roles of NAT10 and the significance of ac4C RNA modification. Its diverse biological activities make it a compound of interest for several therapeutic areas:

  • Oncology: Remodelin has demonstrated anti-proliferative and anti-metastatic effects in various cancer models, including osteosarcoma, non-small cell lung cancer, and renal clear cell carcinoma.[6][7][8] Its ability to modulate key cancer-related pathways such as MAPK and EMT highlights its potential as a lead compound for novel anti-cancer therapies.[6][7]

  • Laminopathies and Aging: Remodelin has been shown to rescue nuclear morphology defects in cells from patients with Hutchinson-Gilford progeria syndrome (HGPS), a premature aging disease.[4][5] By inhibiting NAT10, Remodelin mediates the reorganization of microtubules, leading to improved nuclear shape and fitness.[5] This suggests its potential for alleviating dystrophic and premature-aging diseases.[4]

  • Metabolic Diseases: Studies have indicated that Remodelin can alter mitochondrial fatty acid metabolism and lipid accumulation in cancer cells, suggesting a potential role for NAT10 in metabolic regulation.[9]

Conclusion

This compound is a well-characterized inhibitor of NAT10 with significant potential for both basic research and therapeutic development. Its defined chemical properties, established mechanism of action, and demonstrated effects on multiple signaling pathways provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the multifaceted roles of Remodelin and NAT10 in health and disease. As our understanding of RNA modifications and their implications in pathology continues to grow, tools like Remodelin will be instrumental in dissecting these complex processes and identifying new therapeutic targets.

References

Remodelin Hydrobromide's Impact on Nuclear Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide, a small molecule inhibitor of N-acetyltransferase 10 (NAT10), has emerged as a significant compound in the study of nuclear architecture and its role in disease, particularly in laminopathies such as Hutchinson-Gilford progeria syndrome (HGPS). This technical guide provides an in-depth overview of the mechanism of action of Remodelin, focusing on its impact on the nuclear lamina, chromatin organization, and microtubule dynamics. It presents a compilation of quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document also addresses the ongoing discussion regarding the precise molecular target and mechanism of Remodelin, offering a comprehensive resource for researchers in the field.

Introduction

The architecture of the cell nucleus is intrinsically linked to its function. The nuclear envelope, supported by the nuclear lamina, not only provides structural integrity but also plays a crucial role in chromatin organization, gene regulation, and DNA replication and repair. Disruptions in nuclear architecture are associated with a range of diseases, collectively known as laminopathies, which are often caused by mutations in the genes encoding nuclear lamins. Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal premature aging disease, is characterized by severe nuclear morphological abnormalities.

This compound has been identified as a compound capable of correcting these nuclear defects.[1][2] Initially characterized as a selective inhibitor of NAT10, Remodelin's primary mechanism of action is believed to involve the reorganization of the microtubule network, which in turn alleviates mechanical stress on the nucleus, leading to an improvement in nuclear shape and function.[1] This guide delves into the core aspects of Remodelin's effects on the nuclear landscape.

Mechanism of Action

This compound's impact on nuclear architecture is primarily attributed to its inhibition of N-acetyltransferase 10 (NAT10).[1] NAT10 is an enzyme responsible for the acetylation of various substrates, including microtubules. The prevailing model suggests the following cascade of events:

  • Inhibition of NAT10: this compound enters the cell and selectively inhibits the enzymatic activity of NAT10.

  • Microtubule Reorganization: The inhibition of NAT10 leads to alterations in the acetylation status of microtubules, resulting in a reorganization of the microtubule network. This is thought to reduce the forces exerted by the cytoskeleton on the nucleus.

  • Correction of Nuclear Shape: By alleviating the external mechanical stress, the nucleus is able to adopt a more regular, spherical shape. This is particularly beneficial in cells with a compromised nuclear lamina, such as those found in HGPS.[1]

  • Improved Nuclear Function: The restoration of normal nuclear architecture is associated with improved chromatin organization, reduced DNA damage, and enhanced overall cellular fitness.[1][3]

It is important to note that there is an ongoing scientific discussion regarding the direct molecular interactions of Remodelin. Some studies have suggested that Remodelin may act as a "cryptic assay interference chemotype" and that its effects might not be solely due to the direct inhibition of NAT10's acetyltransferase activity on all its substrates.[4] These studies propose that Remodelin could have off-target effects or that its mechanism is more complex than initially understood. This controversy highlights the need for further research to fully elucidate the molecular pharmacology of Remodelin.

Signaling Pathway Diagram

Remodelin_Pathway Remodelin Remodelin Hydrobromide NAT10 NAT10 Remodelin->NAT10 Inhibits Remodelin->NAT10 Microtubules Microtubule Network NAT10->Microtubules Acetylates & Stabilizes NAT10->Microtubules CorrectedShape Corrected Nuclear Shape NAT10->CorrectedShape Leads to OrganizedChromatin Improved Chromatin Organization NAT10->OrganizedChromatin Leads to ReducedDamage Reduced DNA Damage NAT10->ReducedDamage Leads to NuclearShape Aberrant Nuclear Shape Microtubules->NuclearShape Exerts Force Microtubules->NuclearShape Chromatin Disorganized Chromatin DNADamage Increased DNA Damage

Caption: Proposed signaling pathway of this compound.

Quantitative Data on Nuclear Architecture

The effects of this compound on nuclear morphology and associated cellular markers have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of Remodelin on Nuclear Shape in Hutchinson-Gilford Progeria Syndrome (HGPS) Fibroblasts

TreatmentConcentration (µM)Duration% Misshapen Nuclei (Mean ± SEM)Fold Change vs. UntreatedReference
Untreated-7 days65 ± 51.0[2]
Remodelin107 days30 ± 40.46[2]

Table 2: Effect of Remodelin on DNA Damage in HGPS Fibroblasts

TreatmentConcentration (µM)Duration% γH2AX Positive Cells (Mean ± SEM)Fold Change vs. UntreatedReference
Untreated-8 days42 ± 31.0[2]
Remodelin108 days25 ± 20.60[2]

Note: γH2AX is a marker for DNA double-strand breaks.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to assess the impact of this compound on nuclear architecture: immunofluorescence microscopy for nuclear lamins and microtubules.

Immunofluorescence Staining of Lamin A/C and α-Tubulin

Objective: To visualize the nuclear lamina and microtubule network in cells treated with this compound to assess changes in nuclear morphology and cytoskeletal organization.

Materials:

  • Human fibroblast cell lines (e.g., HGPS patient-derived fibroblasts, control fibroblasts)

  • Glass coverslips

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies:

    • Mouse anti-Lamin A/C antibody

    • Rabbit anti-α-Tubulin antibody

  • Secondary antibodies:

    • Goat anti-mouse IgG, Alexa Fluor 488 conjugate

    • Goat anti-rabbit IgG, Alexa Fluor 568 conjugate

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed human fibroblasts onto glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for the specified duration (e.g., 7 days).

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-Lamin A/C and anti-α-Tubulin) in blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibodies in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a confocal or high-resolution fluorescence microscope.

    • Capture images of the Lamin A/C (green), α-Tubulin (red), and DAPI (blue) channels.

    • Analyze the images to quantify nuclear morphology (e.g., circularity, area, presence of blebs) and assess the organization of the microtubule network.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis A Cell Seeding on Coverslips B This compound Treatment A->B C Fixation (PFA) B->C D Permeabilization (Triton X-100) C->D E Blocking (BSA) D->E F Primary Antibody Incubation (anti-Lamin A/C, anti-α-Tubulin) E->F G Secondary Antibody Incubation (Alexa Fluor conjugates) F->G H Counterstaining (DAPI) G->H I Microscopy Imaging H->I J Image Analysis and Quantification I->J

Caption: General workflow for immunofluorescence analysis.

Logical Relationships and Considerations

The study of this compound's effect on nuclear architecture involves a logical progression from the disease context to the molecular mechanism and the resulting phenotypic correction.

Logical_Relationship cluster_disease Disease Context cluster_intervention Intervention cluster_outcome Outcome Laminopathy Laminopathies (e.g., HGPS) NuclearDefects Aberrant Nuclear Architecture (Misshapen Nuclei, Chromatin Defects) Laminopathy->NuclearDefects Correction Correction of Nuclear Defects Remodelin This compound NAT10_Inhibition NAT10 Inhibition Remodelin->NAT10_Inhibition Proposed Mechanism Microtubule_Reorg Microtubule Reorganization NAT10_Inhibition->Microtubule_Reorg Controversy Controversy: Direct NAT10 inhibition vs. Off-target effects NAT10_Inhibition->Controversy Microtubule_Reorg->Correction Improved_Function Improved Cellular Function (Reduced DNA Damage, etc.) Correction->Improved_Function

Caption: Logical flow of Remodelin's impact on nuclear architecture.

Conclusion and Future Directions

This compound has proven to be a valuable tool for investigating the intricate relationship between the cytoskeleton, nuclear lamina, and chromatin organization. Its ability to ameliorate nuclear defects in models of laminopathies has opened new avenues for understanding and potentially treating these devastating diseases. The quantitative data clearly demonstrate its efficacy in improving nuclear shape and reducing DNA damage.

However, the controversy surrounding its precise mechanism of action underscores the importance of continued research. Future studies should focus on:

  • Target Deconvolution: Unambiguously identifying all cellular targets of Remodelin to differentiate between on-target and off-target effects.

  • Downstream Effectors: Elucidating the detailed molecular pathway that connects NAT10 inhibition to microtubule reorganization.

  • In Vivo Studies: Further evaluating the therapeutic potential and long-term effects of Remodelin in animal models of laminopathies and other related diseases.

This technical guide provides a solid foundation for researchers working with this compound. By understanding its known effects, the underlying proposed mechanisms, and the current areas of debate, the scientific community can more effectively leverage this compound to unravel the complexities of nuclear architecture in health and disease.

References

Remodelin Hydrobromide: An In-depth Technical Guide on Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Remodelin hydrobromide has emerged as a molecule of interest in preclinical research, primarily investigated for its potential as an inhibitor of N-acetyltransferase 10 (NAT10). Early-stage studies have explored its therapeutic utility in oncology and in rare genetic disorders such as Hutchinson-Gilford progeria syndrome (HGPS). This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its proposed mechanism of action, summarizing key quantitative data, and outlining the experimental protocols utilized in these seminal studies. Notably, this guide also addresses the ongoing scientific discussion regarding Remodelin's precise molecular interactions and its specificity as a NAT10 inhibitor, a crucial consideration for its future development. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of the current state of knowledge surrounding this compound.

Mechanism of Action and the NAT10 Controversy

This compound is widely cited as a potent, orally active, and selective inhibitor of NAT10, an enzyme responsible for the N4-acetylation of cytidine in RNA (ac4C) and the acetylation of microtubules.[1][2] NAT10 is implicated in various cellular processes, including ribosome biogenesis, mRNA stability, and translation.[3][4] Its overexpression is associated with the progression of several cancers, making it a compelling therapeutic target.[3][5]

The proposed mechanism of action for Remodelin involves the inhibition of NAT10's acetyltransferase activity, leading to a cascade of downstream effects. In cancer models, this inhibition has been shown to suppress cell proliferation, slow DNA replication, and reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][5] In HGPS, a premature aging syndrome, Remodelin has been reported to improve nuclear morphology and rescue cellular defects by reorganizing microtubules.[6][7]

However, the specificity of Remodelin as a direct NAT10 inhibitor has been a subject of debate within the scientific community. Some studies suggest that Remodelin may function as a cryptic assay interference chemotype, exhibiting reactivity with multiple protein targets.[8][9] Biophysical analyses have failed to find direct evidence of Remodelin binding to the NAT10 acetyltransferase active site, and some cellular studies have shown that Remodelin treatment does not affect N4-acetylcytidine (ac4C) levels, a direct downstream marker of NAT10 activity.[8] This suggests that some of the observed biological effects of Remodelin may be independent of direct NAT10 enzymatic inhibition. This technical guide presents the data from studies that both support and question the direct NAT10 inhibitory activity of Remodelin to provide a balanced perspective.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage preclinical research on this compound.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/TargetParameterValueReference(s)
Enzyme InhibitionHuman recombinant MAOBIC500.22387 µM[6]
Cell ProliferationHNSCC (SCC-9)IC507.166 ± 1.104 μM[4]
Cell ProliferationHNSCC (SCC-15)IC5014.38 ± 1.21 μM[4]
Cell ProliferationOsteosarcoma (OS) cellsEffective Concentration> 20 µM[3]
Cell ProliferationProstate cancer cells (AR-positive and AR-negative)Effective Concentration10-40 µM[1]
Cell ProliferationBreast cancer cell linesEffective Concentration0.625, 1.25, 2.5, 5, 10 µM[5]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

Animal ModelDosingPharmacokinetic ParameterValueEfficacy OutcomeReference(s)
Mice5 mg/kg, p.o.T1/21.81 hours-[1]
Mice5 mg/kg, p.o.Oral Bioavailability (F%)43.5%-[1]
Nude mice xenograft (AR-negative prostate cancer)2 or 20 mg/kg, i.p.--Significant reduction in tumor growth[1]
LmnaG609G/G609G HGPS mouse model100 mg/kg, p.o.--Enhanced healthspan, ameliorated age-dependent weight loss and cardiac pathology[1]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of this compound.

Cell Viability and Proliferation Assays (CCK-8 and MTT)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Protocol (based on CCK-8 assay for Osteosarcoma cells): [3]

  • Cell Seeding: Seed osteosarcoma (OS) cells in 96-well plates at a specified density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with graded concentrations of this compound (e.g., 1, 10, 20, 40, 60, 80, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control group.

Generic MTT Assay Protocol: [10]

  • Cell Preparation: Plate cells in a 96-well plate and incubate for the desired period of exposure to the test compound (e.g., this compound).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

  • Incubation: Incubate for 1 to 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix to ensure complete solubilization and read the absorbance at 570 nm.

Western Blotting

Objective: To determine the effect of this compound on the protein expression levels of target proteins such as NAT10 and EMT markers (E-cadherin, N-cadherin, Vimentin).

Protocol (based on analysis of EMT markers in breast cancer cells): [5]

  • Cell Lysis: Treat breast cancer cells with this compound at various concentrations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAT10, E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Signaling Pathways and Visualizations

This compound has been shown to modulate key signaling pathways involved in cancer progression, notably the MAPK and EMT pathways.

MAPK Signaling Pathway

In osteosarcoma, Remodelin has been found to reduce the mRNA expression of key components of the MAPK signaling pathway, including IGF1 and MAPK1 (also known as ERK2).[3] This suggests that Remodelin may exert its anti-cancer effects by downregulating this pro-proliferative pathway.

MAPK_Pathway Remodelin This compound IGF1 IGF1 Remodelin->IGF1 MAPK1 MAPK1 (ERK2) Remodelin->MAPK1 IGF1R IGF1R IGF1->IGF1R MAPK_cascade MAPK Signaling Cascade (RAS/RAF/MEK) IGF1R->MAPK_cascade MAPK_cascade->MAPK1 Proliferation Cell Proliferation and Survival MAPK1->Proliferation

Caption: Proposed mechanism of Remodelin's effect on the MAPK pathway.

Epithelial-Mesenchymal Transition (EMT) Pathway

Remodelin has been demonstrated to reverse the EMT process in breast and non-small cell lung cancer cells.[5][11] It achieves this by upregulating the epithelial marker E-cadherin and downregulating the mesenchymal markers N-cadherin and Vimentin.[5][11] This action is believed to be mediated through the inhibition of NAT10.

EMT_Pathway Remodelin This compound NAT10 NAT10 Remodelin->NAT10 E_cadherin E-cadherin (Epithelial Marker) NAT10->E_cadherin N_cadherin N-cadherin (Mesenchymal Marker) NAT10->N_cadherin Vimentin Vimentin (Mesenchymal Marker) NAT10->Vimentin EMT Epithelial-Mesenchymal Transition E_cadherin->EMT N_cadherin->EMT Vimentin->EMT Metastasis Invasion and Metastasis EMT->Metastasis Experimental_Workflow start Cancer Cell Culture treatment Treat with Remodelin (various concentrations) start->treatment viability Cell Viability Assay (e.g., CCK-8, MTT) treatment->viability protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction data_analysis Data Analysis and Interpretation viability->data_analysis western_blot Western Blot Analysis (NAT10, E-cadherin, N-cadherin, Vimentin) protein_extraction->western_blot western_blot->data_analysis qrt_pcr qRT-PCR Analysis (mRNA levels of EMT markers) rna_extraction->qrt_pcr qrt_pcr->data_analysis

References

Methodological & Application

Application Notes and Protocols: Remodelin Hydrobromide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remodelin hydrobromide is a selective and orally active small-molecule inhibitor of N-acetyltransferase 10 (NAT10).[1][2][3] NAT10 is an enzyme responsible for acetylating various cellular proteins, including those involved in RNA processing, nuclear architecture, and chromatin organization.[4] In cell culture-based research, Remodelin is utilized for its ability to suppress cancer cell growth, slow DNA replication, and reverse chemotherapy resistance.[1][5] It has also shown significant promise in studies of premature aging syndromes like Hutchinson-Gilford Progeria Syndrome (HGPS), where it can improve nuclear morphology and genomic stability.[1][4][6] These application notes provide an overview of its mechanism, effective concentrations, and detailed protocols for its use in a research setting.

Mechanism of Action

The primary mechanism of Remodelin is the inhibition of NAT10.[1] By blocking NAT10's acetyltransferase activity, Remodelin triggers a cascade of downstream cellular effects. In cancer cells, this inhibition leads to suppressed proliferation and can induce cell death.[7] Notably, it has been shown to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis and drug resistance, by upregulating E-cadherin and downregulating vimentin.[5][8]

In cells with defects in the nuclear lamina, such as those from HGPS patients, Remodelin-mediated NAT10 inhibition helps restore normal nuclear shape by reorganizing the microtubule network.[6][9] Furthermore, studies have indicated that Remodelin alters mitochondrial fatty acid metabolism and can reduce the levels of DNA double-strand break markers, highlighting its role in maintaining genomic stability.[1][10] Recent research in osteosarcoma suggests Remodelin may exert its effects through the MAPK signaling pathway by reducing the expression of key genes like IGF1 and MAPK1.[7]

cluster_effects Downstream Cellular Effects remodelin This compound nat10 NAT10 Acetyltransferase remodelin->nat10 Inhibits dna_rep DNA Replication Slowed nat10->dna_rep Disrupts proliferation Cancer Cell Proliferation Suppressed nat10->proliferation Disrupts emt EMT Reversed (E-cadherin ↑, Vimentin ↓) nat10->emt Disrupts nuclear Nuclear Architecture Restored (in Laminopathies) nat10->nuclear Disrupts mapk MAPK Pathway Modulation (IGF1 ↓, MAPK1 ↓) nat10->mapk Disrupts start Start: Cell Seeding (e.g., 96-well plate) incubation1 Incubation (Allow cells to adhere, ~24h) start->incubation1 treatment Treatment Application (Remodelin HBr at various conc. + Vehicle Control) incubation1->treatment incubation2 Treatment Incubation (24h, 48h, 72h, etc.) treatment->incubation2 assay Endpoint Assay (e.g., add CCK-8/MTT reagent) incubation2->assay incubation3 Assay Incubation (1-4h) assay->incubation3 measurement Data Acquisition (Measure absorbance at 450nm) incubation3->measurement analysis Data Analysis (% Viability vs. Control) measurement->analysis end End analysis->end

References

Application Notes and Protocols for Remodelin Hydrobromide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and application of Remodelin hydrobromide in various in vitro assays. This compound is a potent and selective inhibitor of N-acetyltransferase 10 (NAT10), an enzyme implicated in diverse cellular processes, including RNA acetylation, nuclear architecture maintenance, and cell proliferation.[1][2][3][4][5] These notes are intended to guide researchers in utilizing this compound for studies in cancer biology, premature aging diseases like Hutchinson-Gilford progeria syndrome (HGPS), and other related fields.[3][4][5]

Chemical Properties and Solubility

Chemical Name: this compound CAS Number: 1622921-15-6 Molecular Formula: C₁₅H₁₅BrN₄S Molecular Weight: 363.28 g/mol

This compound is a solid powder. For in vitro experiments, it is crucial to use a suitable solvent to ensure complete dissolution and accurate dosing. The solubility of this compound in common laboratory solvents is summarized in the table below.

SolventSolubility (at 25°C)Molar Concentration (Approx.)Notes
DMSO 72 mg/mL[1][2]198.19 mM[1][2]Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1] Warming to 50°C and ultrasonication can aid dissolution for higher concentrations (up to 180 mg/mL).[1]
Ethanol 15 mg/mL[2]41.29 mM[2]---
Water Insoluble[1][2]------
DMF Soluble[3]---Specific solubility data not readily available.

Mechanism of Action and Signaling Pathways

This compound functions as a specific inhibitor of NAT10.[1][2][4][5] NAT10 is an enzyme that catalyzes the N4-acetylcytidine (ac4C) modification on RNA, which plays a role in mRNA stability and translation.[6][7] By inhibiting NAT10, Remodelin can modulate various downstream cellular processes and signaling pathways.

Key signaling pathways affected by Remodelin include:

  • Nuclear Architecture and DNA Stability: Remodelin has been shown to improve nuclear morphology and reduce DNA damage, particularly in models of laminopathies like HGPS.[3] It mediates the rescue of nuclear shape by reorganizing microtubules.[1][2]

  • Cell Proliferation and Cancer Progression: Remodelin inhibits the proliferation of various cancer cells, including prostate and non-small cell lung cancer.[4][5][8] This is achieved through the inhibition of NAT10, which can affect pathways like the Epithelial-Mesenchymal Transition (EMT) and the MAPK signaling pathway.[6][8]

  • Mitochondrial Metabolism and Ferroptosis: Recent studies have indicated that Remodelin can alter mitochondrial fatty acid metabolism and lipid accumulation in cancer cells.[9] It has also been shown to inhibit ferroptosis by regulating the NFE2L1-GPX4 signaling pathway.[10]

  • Hypoxia-Inducible Factor (HIF) Signaling: Remodelin can suppress the expression of HIF-1α and HIF-2α, which are key mediators of the cellular response to hypoxia and are often upregulated in cancer.[11]

Remodelin_Mechanism cluster_effects Cellular Effects Remodelin This compound NAT10 NAT10 (N-acetyltransferase 10) Remodelin->NAT10 inhibits RNA_ac4C RNA N4-acetylcytidine (ac4C) Modification NAT10->RNA_ac4C catalyzes Downstream Downstream Cellular Processes Nuclear_Shape Improved Nuclear Architecture Reduced DNA Damage Cell_Proliferation Inhibition of Cancer Cell Proliferation Metabolism Alteration of Mitochondrial Lipid Metabolism Ferroptosis Inhibition of Ferroptosis EMT Modulation of EMT Pathway HIF Suppression of HIF Signaling

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration in the cell culture medium.

Materials:

  • This compound powder

  • Anhydrous (molecular sieve-dried) Dimethyl Sulfoxide (DMSO)

  • Sterile, high-quality microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Water bath or sonicator

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or higher, not exceeding 72 mg/mL).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (up to 50°C) or brief sonication can be used to aid dissolution, especially for higher concentrations.[1] Ensure the solution is clear before proceeding.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube if it will be added directly to sterile cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]

Preparation of Working Solutions for In Vitro Assays

Protocol:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the final desired working concentration. For example, to prepare a 20 µM working solution from a 20 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 1 mL of culture medium).

  • Mixing: Gently mix the medium containing Remodelin by pipetting or swirling before adding it to the cells.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Immediate Use: It is recommended to use the freshly prepared working solution immediately for optimal results.

General Protocol for a Cell-Based Assay (e.g., Proliferation Assay)

This protocol provides a general workflow for treating cells with this compound. Specific parameters such as cell type, seeding density, and assay endpoint will need to be optimized for your particular experiment.

Materials:

  • Cultured cells of interest (e.g., PC-3, VCaP)[2][12]

  • Complete cell culture medium

  • This compound working solutions

  • Vehicle control (medium with DMSO)

  • Multi-well cell culture plates

  • Cell proliferation assay reagent (e.g., CCK-8, MTT)

Experimental Workflow:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and recover overnight.

  • Treatment: Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0, 2, 10, 20, 40 µM).[1][2] Include a vehicle control group.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[1][2]

  • Assay: At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Analyze the results to determine the effect of this compound on cell viability or proliferation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 20 mM in DMSO) Working_Solution Prepare Working Solutions in Culture Medium Stock_Solution->Working_Solution Treat_Cells Treat Cells with Remodelin & Vehicle Working_Solution->Treat_Cells Seed_Cells Seed Cells in Multi-well Plate Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Assay (e.g., Proliferation) Incubate->Assay Analyze_Data Analyze and Interpret Results Assay->Analyze_Data

References

Application Notes and Protocols: Remodelin Hydrobromide Treatment in Osteosarcoma Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteosarcoma is the most prevalent primary malignant bone tumor, predominantly affecting children and adolescents. Despite advancements in treatment, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic strategies. Remodelin hydrobromide, a selective inhibitor of N-acetyltransferase 10 (NAT10), has emerged as a potential anti-cancer agent.[1][2][3] In vitro studies have demonstrated that Remodelin inhibits the proliferation of osteosarcoma cells.[1][2] This document provides detailed application notes and protocols for investigating the therapeutic efficacy of this compound in osteosarcoma xenograft models, based on existing research on Remodelin's mechanism and established osteosarcoma xenograft methodologies. While direct in vivo studies of Remodelin in osteosarcoma xenografts are not yet widely published, this guide offers a comprehensive framework for such investigations.

Mechanism of Action and Proposed Signaling Pathway

Remodelin functions by inhibiting NAT10, an enzyme responsible for N4-acetylcytidine (ac4C) modification of mRNA. This inhibition has been shown to decrease the stability of certain mRNAs, leading to reduced protein expression of key oncogenes. In osteosarcoma cells, Remodelin has been found to downregulate the expression of Estrogen Receptor 2 (ESR2), Insulin-like Growth Factor 1 (IGF1), and Mitogen-activated Protein Kinase 1 (MAPK1).[1][2]

Remodelin_Signaling_Pathway Remodelin This compound NAT10 NAT10 Remodelin->NAT10 Inhibits ac4C mRNA ac4C Modification NAT10->ac4C Promotes mRNA_stability mRNA Stability (ESR2, IGF1, MAPK1) ac4C->mRNA_stability Increases Protein_Expression Protein Expression (ESR2, IGF1, MAPK1) mRNA_stability->Protein_Expression Increases Proliferation Osteosarcoma Cell Proliferation Protein_Expression->Proliferation Promotes

Proposed signaling pathway of Remodelin in osteosarcoma.

Quantitative Data Summary (In Vitro)

The following table summarizes the in vitro effects of Remodelin on osteosarcoma cell lines as reported in the literature. This data can inform dose selection for in vivo studies.

Cell LineAssayConcentrationEffectReference
U2OSChemosensitivity500 µMHighest inhibition rate[4]
MG63Chemosensitivity500 µMHighest inhibition rate[4]
U2OSCCK-8Not SpecifiedInhibited proliferation[2]
U2OSqRT-PCRNot SpecifiedReduced mRNA expression of ESR2, IGF1, MAPK1[2]

Experimental Protocols

This section outlines detailed protocols for establishing osteosarcoma xenograft models and subsequent treatment with this compound.

Osteosarcoma Xenograft Model Establishment

This protocol is based on established methods for creating orthotopic osteosarcoma xenografts.[5][6]

Materials:

  • Human osteosarcoma cell lines (e.g., 143B, U2OS, MG63)

  • 4-6 week old male nude mice (e.g., BALb/c)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Pentobarbital (or other suitable anesthetic)

  • 25-gauge needles

  • Vernier calipers

Procedure:

  • Cell Preparation: Culture osteosarcoma cells to 80-90% confluency. Resuspend the cells in PBS to a final concentration of 3 x 107 cells/mL.[5] For some models, a 50:50 solution of PBS and Matrigel can be used to suspend the cells.[6]

  • Animal Anesthesia: Anesthetize the mice via intraperitoneal injection of pentobarbital (80 mg/kg).[5]

  • Tumor Cell Implantation: Inject 100 µL of the cell suspension (containing 3 x 106 cells) subperiosteally into the proximal lateral tibia of the right hind limb using a 25-gauge needle.[5]

  • Post-injection Care: Apply gentle pressure to the injection site with a cotton swab for 10 seconds to prevent leakage.[5]

  • Tumor Growth Monitoring: Monitor tumor growth daily. Measure the length and width of the tumor using a Vernier caliper. Calculate the tumor volume using the formula: Volume = (length × width2) / 2.[5]

This compound Treatment Protocol

This is a proposed treatment protocol based on studies using Remodelin in other xenograft models.[3]

Materials:

  • This compound

  • Vehicle solution (e.g., sterile PBS, or a formulation of DMSO, PEG300, Tween80, and ddH2O[7])

  • Syringes and needles for administration (intraperitoneal or oral gavage)

Procedure:

  • Animal Grouping: Once the xenograft tumors reach a volume of approximately 100 mm3, randomly divide the mice into control and treatment groups.[5]

  • Drug Preparation: Prepare this compound in the chosen vehicle at the desired concentrations. Based on other in vivo studies, doses of 2 to 20 mg/kg for intraperitoneal injection or up to 100 mg/kg for oral administration could be considered.[3]

  • Drug Administration: Administer this compound or the vehicle control to the respective groups. The administration route (e.g., intraperitoneal, oral) and frequency (e.g., once every two days) should be optimized based on preliminary studies.[3]

  • Monitoring: Continue to monitor tumor volume and the general health of the mice throughout the treatment period.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating this compound in an osteosarcoma xenograft model.

Experimental_Workflow start Start cell_culture Osteosarcoma Cell Culture start->cell_culture xenograft Establish Orthotopic Xenograft Model cell_culture->xenograft tumor_growth Monitor Tumor Growth xenograft->tumor_growth grouping Randomize into Control & Treatment Groups tumor_growth->grouping treatment Administer Remodelin or Vehicle grouping->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint Analysis: Tumor Excision, IHC, Western Blot monitoring->endpoint end End endpoint->end

Workflow for Remodelin treatment in osteosarcoma xenografts.

Conclusion

This document provides a comprehensive guide for researchers interested in evaluating the therapeutic potential of this compound in osteosarcoma xenograft models. By leveraging the known in vitro efficacy and mechanism of action of Remodelin, along with established protocols for osteosarcoma xenografts, these application notes and protocols offer a solid foundation for preclinical studies. Further in vivo investigation is warranted to validate the promising in vitro results and to establish Remodelin as a potential novel therapeutic for osteosarcoma.

References

Application Notes and Protocols: Remodelin Hydrobromide Administration in HGPS Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hutchinson-Gilford Progeria Syndrome (HGPS) is an extremely rare, fatal genetic disorder characterized by accelerated aging in children.[1] The primary cause is a de novo point mutation in the LMNA gene, leading to the production of a toxic, truncated protein called progerin.[1][2][3] Progerin, a permanently farnesylated form of lamin A, accumulates in the nuclear lamina, disrupting nuclear architecture, impairing DNA repair, and triggering cellular senescence.[2][4][5][6] The cardiovascular system is severely affected, with death typically occurring due to heart attack or stroke.[7][8] Mouse models, particularly the LmnaG609G/G609G model which carries the equivalent human mutation, are crucial for studying HGPS pathology and testing therapeutic interventions.[9][10][11]

Remodelin is a small molecule identified for its ability to ameliorate cellular defects in HGPS.[6][9] It has been reported to act by inhibiting the N-acetyltransferase 10 (NAT10).[6][9] This inhibition is believed to correct nuclear architecture and reduce genomic instability, offering a therapeutic pathway independent of farnesyltransferase inhibitors like lonafarnib.[9] These notes provide a summary of preclinical data and detailed protocols for the administration of Remodelin in HGPS mouse models.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of Remodelin in HGPS mouse models.

Table 1: In Vitro Efficacy of Remodelin on HGPS Mouse Fibroblasts

ParameterDetailsFindingSource
Cell Line Skin fibroblasts from LmnaG609G/G609G mice-[9]
Treatment 1 µM Remodelin for 7 days-[9][12]
Genomic Instability Quantification of γH2AX positive cellsSignificant reduction in DNA double-strand break marker γH2AX.[6][9][12]
Nuclear Morphology Quantification of cells with misshapen nucleiSignificant reduction in characteristic nuclear shape abnormalities.[6][9][12]

Table 2: In Vivo Administration and Pharmacokinetics of Remodelin

ParameterDetailsFindingSource
Mouse Model Wild-type mice-[12]
Administration Route Oral (PO) vs. Intravenous (IV)-[12]
Absolute Bioavailability (F%) Comparison of PO vs. IVCalculated bioavailability from pharmacokinetic analyses.[12]
Tissue Concentration Daily PO administration for 2 weeksRemodelin was quantified by mass spectrometry in the heart and skeletal muscle 1 hour after the last dose.[12]

Table 3: In Vivo Efficacy of Remodelin in LmnaG609G/G609G Mouse Model

ParameterDetailsFindingSource
Mouse Model Homozygous LmnaG609G/G609G mice-[9][10]
Administration Daily oral administration-[9][10]
Survival Kaplan-Meier analysis based on 20% body weight loss endpoint25% increase in the area under the curve, indicating extended healthspan.[12]
Body Weight Monitored throughout the studyAmeliorated age-dependent weight loss compared to vehicle-treated controls.[9]
Cardiac Pathology Histological analysis of the aortaReduction of adventitial fibrosis.[9]
Vascular Pathology Analysis of aorta and coronary arteriesRescue of vascular smooth muscle cell loss and smooth muscle actin (SMA) loss.[9]
Adipose Tissue Gross pathologySignificantly reduced the loss of subcutaneous adipose tissue.[9]

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological pathways and experimental designs are critical for understanding the context of Remodelin administration.

progerin_pathway Progerin-Induced Cellular Defects Pathway in HGPS cluster_gene Genetic Level cluster_protein Protein Level cluster_cellular Cellular Level cluster_phenotype Phenotypic Outcome LMNA LMNA Gene (c.1824 C>T mutation) Progerin Progerin Synthesis (Permanently Farnesylated) LMNA->Progerin Transcription & Translation NuclearLamina Disrupted Nuclear Lamina (Nuclear Blebbing) Progerin->NuclearLamina Accumulation DNADamage DNA Damage Response ↑ (γH2AX, ATM) NuclearLamina->DNADamage Impairs Repair Signaling Aberrant Signaling (Notch, NF-κB) NuclearLamina->Signaling Dysregulation Senescence Premature Cellular Senescence DNADamage->Senescence Signaling->Senescence Vascular Vascular Smooth Muscle Cell Loss Senescence->Vascular

Caption: Progerin-induced signaling cascade leading to HGPS cellular phenotypes.

remodelin_moa Proposed Mechanism of Action for Remodelin cluster_cellular Cellular Effects cluster_phenotype Therapeutic Outcome Remodelin Remodelin NAT10 NAT10 (N-acetyltransferase 10) Remodelin->NAT10 Inhibition Microtubule Microtubule Network Reorganization NAT10->Microtubule Regulates NuclearShape Improved Nuclear Architecture Microtubule->NuclearShape Influences DNADamage Reduced DNA Damage (γH2AX ↓) NuclearShape->DNADamage Reduces Stress Fitness Improved Cell Fitness & Proliferation DNADamage->Fitness Amelioration Amelioration of HGPS Phenotypes Fitness->Amelioration

Caption: Remodelin's proposed mechanism via NAT10 inhibition to improve cell health.

experimental_workflow Experimental Workflow for In Vivo Remodelin Studies cluster_analyses Endpoint Analyses start Start model Select Mouse Model (e.g., LmnaG609G/G609G) start->model grouping Randomize into Groups (Vehicle vs. Remodelin) model->grouping admin Daily Oral Administration of Remodelin or Vehicle grouping->admin monitoring Monitor Health (Body Weight, Activity) admin->monitoring monitoring->admin Continue Treatment endpoint Reach Predefined Endpoint (e.g., 20% Weight Loss) monitoring->endpoint analysis Endpoint Analyses endpoint->analysis Yes survival Survival Curve (Kaplan-Meier) analysis->survival pathology Pathology Assessment (Heart, Aorta, Skin) analysis->pathology cellular Cellular Assays (Fibroblast Isolation, Immunofluorescence) analysis->cellular

Caption: Workflow for testing Remodelin efficacy in HGPS mouse models.

Experimental Protocols

Protocol 1: Voluntary Oral Administration of Remodelin in Mice

This protocol is adapted from general methods for the voluntary oral administration of drugs to mice, suitable for long-term studies to minimize stress associated with gavage or injections.[13][14][15] The drug is incorporated into a palatable medium.

Materials:

  • Remodelin hydrobromide powder

  • Highly palatable, soft, gel-based chow (e.g., DietGel 76A)

  • LmnaG609G/G609G mice and wild-type littermates

  • Analytical balance

  • Warming plate or water bath

  • Molding tray for portioning

Procedure:

  • Drug Formulation Calculation:

    • Determine the target dose (e.g., mg/kg/day).

    • Estimate the average daily food consumption for the mice (typically ~10% of body mass for gel-based chow).[16]

    • Calculate the total amount of Remodelin needed for a batch of the gel diet to achieve the target daily dose.

    • Example Calculation: For a 10 mg/kg dose in a 20g mouse eating 2g of diet per day:

      • Daily dose per mouse = 10 mg/kg * 0.02 kg = 0.2 mg

      • Concentration in diet = 0.2 mg Remodelin / 2 g diet = 0.1 mg/g

  • Preparation of Medicated Chow:

    • Gently heat the gel-based chow according to the manufacturer's instructions until it is softened and malleable.

    • Weigh the required amount of this compound powder and thoroughly mix it into the softened diet until a homogenous mixture is achieved.

    • Prepare a separate batch of vehicle-only chow (without Remodelin) for the control group.

    • Portion the medicated and vehicle chow into daily allotments and store at 4°C or -20°C for long-term stability, depending on the compound's properties.

  • Acclimatization and Dosing:

    • A week prior to the experiment, acclimatize the mice to the gel-based chow by providing small amounts of the vehicle diet.

    • For the study, replace the standard chow with the pre-portioned, medicated or vehicle gel diet each day. Ensure fresh water is always available.

    • The administration should occur at the same time each day to maintain consistent pharmacokinetic profiles.

  • Monitoring:

    • Monitor the body weight of each mouse daily or several times a week.[9]

    • Observe the general health and activity levels of the mice.

    • Due to animal welfare regulations, establish a clear experimental endpoint, such as a 20% loss of maximum body weight, at which point mice are humanely euthanized for tissue collection.[12]

Protocol 2: Immunofluorescence for DNA Damage (γH2AX) and Nuclear Morphology

This protocol is used to assess key cellular phenotypes of HGPS in fibroblasts derived from treated and untreated mice.[9][12]

Materials:

  • Mouse dermal fibroblasts (isolated from ear punches or skin biopsies)

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-γH2AX (Ser139)

  • Secondary antibody: Alexa Fluor-conjugated (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) stain

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation:

    • Culture fibroblasts derived from vehicle- and Remodelin-treated mice on glass coverslips in a standard incubator.

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • The following day, wash the cells three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope. Use consistent settings for all samples.

    • For DNA Damage: Quantify the percentage of cells with distinct γH2AX foci.

    • For Nuclear Morphology: Use the DAPI stain to assess nuclear shape. Categorize nuclei as normal (oval, smooth) or misshapen (blebbed, folded, irregular) and quantify the percentage of abnormal nuclei.[9][12]

References

Application Notes: Assays for Measuring Remodelin Hydrobromide's Effect on HIF-1α

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1] Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This process is mediated by prolyl hydroxylase domain enzymes (PHDs), which hydroxylate specific proline residues on HIF-1α.[2] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[3][4]

Under hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α in the cytoplasm.[1] Stabilized HIF-1α translocates to the nucleus, dimerizes with its constitutively expressed partner HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[4][5] This activation leads to the transcription of over 100 genes that are crucial for angiogenesis, glucose metabolism, cell proliferation, and survival, including vascular endothelial growth factor (VEGF) and lactate dehydrogenase A (LDHA).[3][6] Due to its critical role in tumor progression and angiogenesis, HIF-1α is a key target for cancer therapy.[2][7]

Remodelin hydrobromide, initially identified as an inhibitor of N-acetyltransferase 10 (NAT10), has been shown to suppress the expression of HIF-1α.[8][9] Studies indicate that Remodelin can inhibit both hypoxia-induced and constitutive HIF-1α protein levels and prevent its nuclear translocation.[9] This inhibitory effect appears to be dependent on NAT10 activity.[9]

These application notes provide detailed protocols for a suite of assays to quantitatively and qualitatively measure the inhibitory effects of this compound on HIF-1α protein levels, nuclear translocation, transcriptional activity, and the expression of its downstream target genes.

HIF-1α Signaling Pathway

The following diagram illustrates the canonical HIF-1α signaling pathway under both normoxic and hypoxic conditions, providing a framework for understanding the points of intervention for inhibitors like Remodelin.

HIF-1a Signaling Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHDs PHDs O2 O2 O2->PHDs Activates VHL VHL E3 Ligase Complex HIF1a_OH->VHL Recognition HIF1a_Ub HIF-1α-(Ub)n VHL->HIF1a_Ub Ubiquitination Ub Ubiquitin Proteasome Proteasome HIF1a_Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α (Stabilized) Nucleus Nucleus HIF1a_hypoxia->Nucleus Translocation PHDs_inactive PHDs (Inactive) HIF1_complex HIF-1α/HIF-1β Heterodimer HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE HRE (DNA) HIF1_complex->HRE Binds TargetGenes Target Gene Transcription (VEGF, LDHA, etc.) HRE->TargetGenes Activates Remodelin Remodelin Hydrobromide Remodelin->HIF1a_hypoxia Inhibits Expression Remodelin->Nucleus Inhibits

Caption: HIF-1α signaling under normoxic degradation and hypoxic activation.

Experimental Workflow Overview

A systematic approach is required to fully characterize the effects of this compound. The workflow begins with cell culture and induction of hypoxia, followed by a series of assays to measure HIF-1α at different biological levels.

Experimental Workflow cluster_assays Downstream Assays cluster_protein cluster_activity cluster_gene Start Select Cell Line (e.g., HeLa, HUVEC, 786-O) Culture Cell Culture & Seeding Start->Culture Treatment Treat with Remodelin HBr (Dose-Response / Time-Course) Culture->Treatment Hypoxia Induce Hypoxia (1% O2 or CoCl2) Treatment->Hypoxia Harvest Harvest Cells (Whole Cell, Nuclear, Cytoplasmic Lysates) Hypoxia->Harvest Assay_Protein Protein Level & Localization Harvest->Assay_Protein Assay_Activity Transcriptional Activity Harvest->Assay_Activity Assay_Gene Target Gene Expression Harvest->Assay_Gene WB Western Blot Assay_Protein->WB ELISA ELISA Assay_Protein->ELISA IF Immunofluorescence Assay_Protein->IF Luciferase HRE Reporter Assay Assay_Activity->Luciferase TF_ELISA TF Activity Assay Assay_Activity->TF_ELISA qPCR RT-qPCR Assay_Gene->qPCR VEGF_ELISA VEGF Secretion ELISA Assay_Gene->VEGF_ELISA Data Data Analysis & Interpretation WB->Data ELISA->Data IF->Data Luciferase->Data TF_ELISA->Data qPCR->Data VEGF_ELISA->Data

Caption: General workflow for assessing Remodelin's effect on HIF-1α.

Assay 1: HIF-1α Protein Expression and Subcellular Localization

Principle

The primary effect reported for Remodelin is the suppression of HIF-1α protein expression.[9] Western blotting provides a semi-quantitative measure of total HIF-1α protein, while a sandwich ELISA offers a more precise quantification. Immunofluorescence is used to visualize the subcellular localization of HIF-1α, confirming if Remodelin inhibits its nuclear translocation under hypoxic conditions.

Protocol: Western Blot for Total HIF-1α
  • Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Treat with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a set time (e.g., 24-36 hours).[8]

  • Hypoxia Induction: Induce hypoxia for the final 4-18 hours of treatment, either by placing cells in a hypoxic chamber (1% O₂) or by adding a chemical inducer like cobalt chloride (CoCl₂, 100-200 µM) to the media.[8][10]

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. Note: HIF-1α is highly labile; all steps should be performed quickly and on ice.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[10]

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Incubate with a chemiluminescent substrate (ECL) and visualize using a digital imager.[10]

  • Analysis: Re-probe the membrane for a loading control (e.g., β-actin or GAPDH). Quantify band intensity using software like ImageJ and normalize HIF-1α levels to the loading control.

Protocol: HIF-1α ELISA
  • Sample Preparation: Prepare cell lysates as described in the Western Blot protocol (Section 4.2, steps 1-3).

  • ELISA Procedure: Use a commercial HIF-1α sandwich ELISA kit (e.g., from R&D Systems, Abcam, RayBiotech) and follow the manufacturer's instructions.[11]

    • Briefly, add diluted cell lysates and standards to wells pre-coated with a capture antibody.

    • Incubate to allow HIF-1α to bind.

    • Wash wells and add a detection antibody.

    • Incubate, wash, and add an HRP-conjugated secondary reagent.

    • Incubate, wash, and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure absorbance at 450 nm.

  • Analysis: Calculate HIF-1α concentration in samples by interpolating from the standard curve. Normalize to total protein concentration of the lysate.

Protocol: Immunofluorescence for Nuclear Translocation
  • Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate.

  • Treatment and Hypoxia: Treat with Remodelin and induce hypoxia as described in Section 4.2.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature. Note: Perform fixation at 4°C to minimize HIF-1α degradation.

    • Wash 3x with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash 3x with PBS.

    • Block with 1% BSA in PBST for 1 hour.

    • Incubate with primary antibody against HIF-1α (1:200) overnight at 4°C.

    • Wash 3x with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Wash 3x with PBST.

    • Counterstain nuclei with DAPI for 5 minutes.

  • Imaging: Mount coverslips onto slides and visualize using a fluorescence microscope. Capture images of the DAPI (blue) and HIF-1α (green) channels. Merged images will show HIF-1α localization relative to the nucleus.

Data Presentation

Quantitative data from Western blot densitometry and ELISA should be summarized in tables.

Treatment Remodelin (µM) Hypoxia Relative HIF-1α Protein Level (Normalized to Control) Std. Deviation
Normoxia Control0-1.000.12
Hypoxia Control0+8.540.68
Remodelin5+5.210.45
Remodelin10+2.780.31
Remodelin20+1.150.19

Table 1: Example data from Western Blot or ELISA analysis showing dose-dependent inhibition of hypoxia-induced HIF-1α protein by Remodelin.

Assay 2: HIF-1α Transcriptional Activity

Principle

To determine if the Remodelin-induced reduction in HIF-1α protein levels translates to decreased functional activity, two primary assays can be used. A Hypoxia Response Element (HRE)-driven reporter assay measures the ability of HIF-1 to activate gene transcription in living cells. A Transcription Factor Activity Assay is an ELISA-based method that directly measures the binding of active HIF-1α from nuclear extracts to its consensus DNA binding site.[12][13]

Protocol: HRE-Luciferase Reporter Assay
  • Transfection: Co-transfect cells (e.g., HEK293T) with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment and Hypoxia: After 24 hours, treat the transfected cells with Remodelin and induce hypoxia as described in Section 4.2.

  • Cell Lysis and Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity. Express results as fold-change relative to the normoxic control.

Protocol: Transcription Factor Activity Assay
  • Nuclear Extract Preparation: Following treatment and hypoxia induction, prepare nuclear extracts from cells using a commercial nuclear extraction kit or a buffer-based fractionation method. Determine protein concentration of the extracts.

  • Binding Assay: Use a commercial HIF-1α transcription factor activity assay kit.[5]

    • Add equal amounts of nuclear extract to wells of a 96-well plate that are pre-coated with an oligonucleotide containing the HRE consensus sequence (5'-ACGTG-3').[5]

    • Incubate to allow active HIF-1α to bind to the HRE.

    • Wash away unbound proteins.

    • Add a primary antibody specific to HIF-1α.

    • Wash and add an HRP-conjugated secondary antibody.

    • Add a colorimetric substrate and measure the absorbance.

  • Analysis: The absorbance is directly proportional to the amount of HIF-1α bound to the HRE. Compare the readings from Remodelin-treated samples to the untreated hypoxic control.

Data Presentation
Treatment Remodelin (µM) Hypoxia Relative Luciferase Activity (Fold Change) Std. Deviation
Normoxia Control0-1.00.09
Hypoxia Control0+12.31.1
Remodelin5+7.50.8
Remodelin10+3.80.4
Remodelin20+1.20.15

Table 2: Example data from an HRE-luciferase reporter assay demonstrating inhibition of HIF-1 transcriptional activity by Remodelin.

Assay 3: Expression of HIF-1α Downstream Target Genes

Principle

The ultimate biological consequence of HIF-1α inhibition is the reduced expression of its target genes. Reverse Transcription Quantitative PCR (RT-qPCR) is a sensitive method to measure changes in mRNA levels of key HIF-1 target genes such as VEGFA, SLC2A1 (encoding GLUT1), and LDHA.[6][14]

Protocol: RT-qPCR
  • Cell Culture and Treatment: Treat cells with Remodelin and induce hypoxia as described in Section 4.2.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene (see Table 3), and a SYBR Green master mix.

    • Run the reaction on a real-time PCR cycler.

  • Analysis: Calculate the relative expression of target genes using the 2-ΔΔCt method.[15] Normalize the data to a stable housekeeping gene (e.g., GAPDH or ACTB).

Gene Forward Primer (5' to 3') Reverse Primer (5' to 3')
VEGFACCCTGATGAGATCGAGTACATCTTAGGGCAGAATCATCACGAAGT
SLC2A1 (GLUT1)GCTCATCAACCGCAACGAGGTAGGTGAAGATGAAGACCCCA
LDHATGGAGTGGAATGAATGTTGCATCTCGCCCCAATTTTTCTC
GAPDHGAAGGTGAAGGTCGGAGTCGAAGATGGTGATGGGATTTC

Table 3: Example primer sequences for human HIF-1α target genes.

Data Presentation
Treatment Remodelin (µM) Hypoxia VEGFA mRNA (Fold Change) LDHA mRNA (Fold Change)
Normoxia Control0-1.0 ± 0.11.0 ± 0.1
Hypoxia Control0+9.8 ± 0.76.5 ± 0.5
Remodelin10+3.1 ± 0.32.4 ± 0.2
Remodelin20+1.2 ± 0.21.1 ± 0.1

Table 4: Example RT-qPCR data showing Remodelin's inhibition of hypoxia-induced target gene expression.

Summary and Conclusion

The protocols outlined in this document provide a comprehensive framework for characterizing the inhibitory effects of this compound on the HIF-1α signaling pathway. By combining assays that measure protein levels (Western Blot, ELISA), subcellular localization (Immunofluorescence), transcriptional activity (Reporter Assays), and downstream gene expression (RT-qPCR), researchers can robustly evaluate the compound's mechanism of action. It is important to note that while Remodelin is reported to inhibit HIF-1α via NAT10, some studies suggest it may act as a cryptic assay interference compound with potential off-target effects, a consideration that should be acknowledged when interpreting results.[16] These detailed methods will enable scientists in academic and industrial settings to rigorously assess the potential of Remodelin and other novel compounds as HIF-1α pathway inhibitors.

References

In Vivo Delivery of Remodelin Hydrobromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remodelin hydrobromide is a potent and selective inhibitor of N-acetyltransferase 10 (NAT10), an enzyme involved in various cellular processes, including mRNA stability, DNA replication, and microtubule organization.[1] As a target for therapeutic intervention, NAT10 inhibition by this compound has shown promise in preclinical models of various diseases, including cancer and premature aging syndromes like Hutchinson-Gilford progeria syndrome (HGPS). This document provides detailed application notes and protocols for the in vivo delivery of this compound based on published studies.

Mechanism of Action

This compound exerts its biological effects by inhibiting the acetyltransferase activity of NAT10. This inhibition disrupts the N4-acetylcytidine (ac4C) modification of mRNA, which can affect mRNA stability and translation. The downstream consequences of NAT10 inhibition include the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and interference with critical cellular processes like DNA replication and microtubule dynamics.[1]

dot digraph "Remodelin_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1];

Remodelin [label="Remodelin\nhydrobromide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAT10 [label="NAT10", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ac4C [label="mRNA ac4C\nModification", fillcolor="#FBBC05", fontcolor="#202124"]; mRNA_Stability [label="mRNA Stability\n& Translation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling [label="Signaling\nPathways\n(e.g., MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Processes [label="Cellular\nProcesses", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Replication [label="DNA\nReplication", fillcolor="#FFFFFF", fontcolor="#202124"]; Microtubule [label="Microtubule\nOrganization", fillcolor="#FFFFFF", fontcolor="#202124"];

Remodelin -> NAT10 [label="Inhibits"]; NAT10 -> ac4C [label="Catalyzes"]; ac4C -> mRNA_Stability; mRNA_Stability -> Signaling; mRNA_Stability -> Cellular_Processes; Cellular_Processes -> DNA_Replication; Cellular_Processes -> Microtubule; } dot Caption: Mechanism of action of this compound.

In Vivo Delivery Methods and Efficacy

This compound has been successfully administered in vivo in mouse models using both intraperitoneal (i.p.) and oral (p.o.) routes. The choice of administration route, dosage, and frequency depends on the specific animal model and therapeutic goal.

Quantitative Data Summary
Animal ModelAdministration RouteDosageDosing FrequencyKey Outcomes
Prostate Cancer Xenograft (nude mice)Intraperitoneal (i.p.)2 or 20 mg/kgOnce every two days for 4 weeksSignificant reduction in tumor growth
Hutchinson-Gilford Progeria Syndrome (LmnaG609G/G609G mice)Oral (p.o.)100 mg/kgDailyEnhanced healthspan and ameliorated age-dependent weight loss and cardiac pathology
Pharmacokinetic Study (mice)Oral (p.o.)5 mg/kgSingle doseT1/2 of 1.81 hours and oral bioavailability of 43.5%

Experimental Protocols

Preparation of this compound for In Vivo Administration

Note: this compound is sparingly soluble in water. Therefore, a vehicle is required for its solubilization for in vivo administration. The following are suggested formulations based on common laboratory practice for compounds with similar solubility profiles.

For Intraperitoneal (i.p.) Injection:

  • Vehicle Composition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline (0.9% NaCl)

  • Preparation Protocol:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO first.

    • Add PEG300 to the solution and mix thoroughly.

    • Add Tween 80 and mix until the solution is clear.

    • Finally, add saline to the desired final volume and mix well.

    • The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be required. Prepare the formulation fresh before each administration.

For Oral (p.o.) Gavage:

  • Vehicle Composition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% ddH₂O

  • Preparation Protocol:

    • Follow the same steps as for the intraperitoneal formulation, substituting saline with distilled water (ddH₂O).

    • Ensure the final solution is homogenous before administration.

dot digraph "In_Vivo_Formulation_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1];

start [label="Start: Weigh Remodelin\nhydrobromide powder", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve_dmso [label="Dissolve in DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_peg [label="Add PEG300\nand mix", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_tween [label="Add Tween 80\nand mix", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_diluent [label="Add Saline (i.p.)\nor ddH₂O (p.o.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_solution [label="Final clear\nsolution", fillcolor="#FBBC05", fontcolor="#202124"]; administer [label="Administer to\nanimal model", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dissolve_dmso; dissolve_dmso -> add_peg; add_peg -> add_tween; add_tween -> add_diluent; add_diluent -> final_solution; final_solution -> administer; } dot Caption: Workflow for preparing this compound for in vivo use.

Protocol for Intraperitoneal Administration in a Mouse Xenograft Model

This protocol is based on a study in a prostate cancer xenograft model.

  • Animal Model: Male nude mice with subcutaneously inoculated prostate cancer cells.

  • Preparation of Dosing Solution: Prepare this compound at the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse at an injection volume of 0.2 mL) using the i.p. formulation protocol described above.

  • Administration:

    • Gently restrain the mouse.

    • Using a 27-gauge needle, inject the prepared solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Administer the injection once every two days for the duration of the study (e.g., 4 weeks).

  • Monitoring: Monitor tumor growth using calipers and animal health (body weight, behavior) regularly.

Protocol for Oral Administration in a Progeria Mouse Model

This protocol is based on a study in the LmnaG609G/G609G mouse model of HGPS.

  • Animal Model: LmnaG609G/G609G mice.

  • Preparation of Dosing Solution: Prepare this compound at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse at a gavage volume of 0.2 mL) using the p.o. formulation protocol described above.

  • Administration:

    • Administer the solution daily via oral gavage using a proper-sized feeding needle.

    • Ensure the animal swallows the entire dose.

  • Monitoring: Monitor healthspan parameters such as body weight, activity levels, and cardiac function as per the study design.

Signaling Pathway Modulation

Remodelin's inhibition of NAT10 has been shown to impact the MAPK signaling pathway, which is crucial in regulating cell proliferation, differentiation, and survival. Specifically, Remodelin can reduce the expression of key components of this pathway, such as IGF1 and MAPK1.

dot digraph "Remodelin_MAPK_Signaling" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1];

Remodelin [label="Remodelin\nhydrobromide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAT10 [label="NAT10", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IGF1_mRNA [label="IGF1 mRNA", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK1_mRNA [label="MAPK1 mRNA", fillcolor="#FBBC05", fontcolor="#202124"]; IGF1R [label="IGF1R", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_ERK [label="MAPK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#FFFFFF", fontcolor="#202124"];

Remodelin -> NAT10 [label="Inhibits"]; NAT10 -> IGF1_mRNA [label="Stabilizes", style=dashed]; NAT10 -> MAPK1_mRNA [label="Stabilizes", style=dashed]; IGF1_mRNA -> IGF1R [label="Activates"]; MAPK1_mRNA -> MAPK_ERK; IGF1R -> MAPK_ERK; MAPK_ERK -> Proliferation; } dot Caption: Remodelin's impact on the MAPK signaling pathway.

Biodistribution

A study using radiolabeled [11C]remodelin in mice has provided initial insights into its biodistribution. Following intravenous injection, high radioactivity uptake was observed in the heart, liver, and small intestine. This suggests that these organs are major sites of distribution and potential metabolism.

Safety and Toxicology

While specific toxicology studies are not extensively detailed in the reviewed literature, the reported in vivo studies in mice did not mention significant adverse effects at the therapeutic doses used. However, as with any experimental compound, it is crucial to conduct appropriate safety and toxicology assessments, including monitoring for weight loss, changes in behavior, and performing histological analysis of major organs at the end of the study.

Conclusion

This compound can be effectively delivered in vivo via both intraperitoneal and oral routes in mouse models. The provided protocols offer a starting point for researchers investigating the therapeutic potential of this NAT10 inhibitor. Careful consideration of the animal model, experimental goals, and appropriate vehicle formulation is essential for successful and reproducible in vivo studies.

References

Troubleshooting & Optimization

Remodelin hydrobromide stability in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Remodelin hydrobromide in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

A1: While specific long-term stability data for this compound in DMSO at room temperature is not publicly available, general best practices for storing small molecule stock solutions in DMSO should be followed to ensure compound integrity. For short-term storage (days to weeks), solutions can be kept at 4°C. For long-term storage, it is highly recommended to store aliquots at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles as this can degrade the compound.

Q2: How long can I store this compound in DMSO at room temperature?

A2: It is not recommended to store this compound solutions in DMSO at room temperature for extended periods. While some compounds may be stable for hours or a few days, the risk of degradation increases significantly over time. For any experiments, it is best to prepare fresh solutions from a frozen stock or to limit the time the solution spends at room temperature. If a solution must be kept at room temperature, it should be for the shortest duration possible, ideally within a single workday.

Q3: I left my this compound solution in DMSO on the bench overnight. Can I still use it?

A3: If a this compound solution in DMSO has been left at room temperature overnight, its integrity may be compromised. The decision to use it depends on the sensitivity of your experiment. For critical applications such as cell-based assays with sensitive endpoints or in vivo studies, it is strongly advised to discard the solution and prepare a fresh one from a frozen, protected stock. For less sensitive screening experiments, you may choose to proceed but should be aware that the effective concentration of the compound might be lower than expected, and you risk introducing confounding variables from potential degradation products.

Q4: What are the signs of this compound degradation in DMSO?

A4: Visual signs of degradation can include a change in the color or clarity of the solution. The appearance of precipitates can also indicate that the compound is coming out of solution or degrading. However, many degradation processes do not result in visible changes. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: How does the purity of DMSO affect the stability of this compound?

A5: The purity of DMSO, particularly its water content, can significantly impact the stability of dissolved compounds. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can facilitate the hydrolysis of susceptible compounds. Therefore, it is crucial to use high-purity, anhydrous DMSO and to handle it in a way that minimizes water absorption, such as using sealed containers and minimizing the time the container is open to the atmosphere.

Troubleshooting Guide

Issue: I am observing a loss of activity or inconsistent results with my this compound solution.

This could be due to compound degradation. Follow these troubleshooting steps:

  • Prepare a Fresh Solution: The first and simplest step is to prepare a fresh solution of this compound from a solid powder or a new aliquot from a properly stored frozen stock.

  • Verify Stock Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or another quantitative method.

  • Assess Compound Integrity: If you have access to analytical instrumentation, assess the purity of your solution using HPLC or LC-MS. This will provide a definitive answer regarding the presence of the intact compound and any potential degradation products.

  • Review Storage and Handling Procedures: Ensure that your laboratory's procedures for storing and handling DMSO stock solutions align with best practices (see Data Presentation and Experimental Protocols sections).

Data Presentation

Table 1: General Recommendations for Storage of Small Molecule Stock Solutions in DMSO.

Storage ConditionRecommended DurationBest Practices
Room TemperatureNot Recommended (hours at most)Use immediately after preparation.
4°CShort-term (1-7 days)Protect from light. Seal tightly to prevent water absorption.
-20°CMedium-term (1-6 months)Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials.
-80°CLong-term (6 months to >1 year)Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials.

Experimental Protocols

Protocol: General Workflow for Assessing Compound Stability in DMSO by HPLC

This protocol outlines a general method to assess the stability of a compound, such as this compound, in DMSO at room temperature.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Sample Incubation:

    • Aliquot the stock solution into several small, tightly sealed vials.

    • Store one aliquot at -80°C (this will serve as the T=0 time point control).

    • Place the other aliquots on a lab bench at ambient room temperature, protected from direct light.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one of the room temperature aliquots for analysis.

    • For the T=0 analysis, thaw the aliquot stored at -80°C.

  • HPLC Analysis:

    • Dilute a small volume of each time-point sample with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis.

    • Inject the diluted samples onto an appropriate HPLC column (e.g., a C18 column).

    • Use a suitable mobile phase gradient to separate the parent compound from potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • A significant decrease in the peak area of the parent compound over time indicates instability. The appearance of new peaks suggests the formation of degradation products.

Mandatory Visualization

Remodelin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Remodelin Remodelin hydrobromide NAT10 NAT10 Remodelin->NAT10 Inhibits EMT_Pathway EMT Pathway (E-cadherin, N-cadherin, Vimentin) NAT10->EMT_Pathway Regulates MAPK_Pathway MAPK Signaling (ESR2, IGF1, MAPK1) NAT10->MAPK_Pathway Regulates Invasion Invasion & Metastasis EMT_Pathway->Invasion Proliferation Cell Proliferation MAPK_Pathway->Proliferation MAPK_Pathway->Invasion

Caption: Signaling pathway of this compound.

References

Potential off-target effects of Remodelin hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Remodelin hydrobromide. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound a specific inhibitor of N-acetyltransferase 10 (NAT10)?

While widely cited as a NAT10 inhibitor, there is considerable debate in the scientific community regarding the specificity and direct inhibitory action of Remodelin on NAT10's acetyltransferase activity.[1][2] Some studies suggest that Remodelin may not directly interact with the NAT10 active site or affect intracellular levels of N4-acetylcytidine (ac4C) on RNA, a key catalytic product of NAT10.[2][3] Researchers should be aware that Remodelin is considered by some to be a cryptic assay interference compound with the potential to interact with multiple cellular proteins.[1][2][3]

Q2: What are the known or suspected off-target effects of this compound?

Several studies have pointed towards potential off-target effects of this compound, impacting various signaling pathways and cellular processes. These include:

  • MAPK Signaling Pathway: Remodelin has been shown to reduce the mRNA expression of key components of the MAPK pathway, including ESR2, IGF1, and MAPK1.[4]

  • Hypoxia-Inducible Factors (HIFs): Remodelin can suppress the expression of HIF-1α and HIF-2α, both under hypoxic conditions and in cells with constitutive expression.[5]

  • Mitochondrial Lipid Metabolism: Treatment with Remodelin has been observed to alter mitochondrial fatty acid metabolism and lipid accumulation in cancer cells.[6]

  • Ferroptosis Regulation: Remodelin may play a role in modulating ferroptosis through the NFE2L1-GPX4 signaling pathway.[7]

  • Monoamine Oxidase Inhibition: Due to structural similarities with known monoamine oxidase inhibitors, this is a potential, though less directly evidenced, off-target class that may warrant investigation.[2]

Q3: We are not observing the expected phenotype after Remodelin treatment. What could be the issue?

Several factors could contribute to a lack of expected phenotype:

  • Cell Line Specificity: The effects of Remodelin can be highly cell-type dependent. The pathways it affects may not be active or critical in your specific cell line.

  • Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your culture medium. It is soluble in DMSO.[8][9]

  • Dose and Duration of Treatment: The effective concentration of Remodelin can vary. It is advisable to perform a dose-response curve (e.g., 2-40 µM) and a time-course experiment to determine the optimal conditions for your experimental system.[10][11]

  • "Off-target" vs. "On-target" Effect: The observed phenotype may be a result of an off-target effect rather than direct NAT10 inhibition. Consider investigating alternative pathways that might be affected in your model.

Troubleshooting Guides

Guide 1: Investigating Unexpected Changes in Gene Expression

If you observe unexpected changes in gene expression following Remodelin treatment, consider the following steps:

  • Validate with an Orthogonal Method: Confirm your initial findings (e.g., from a microarray or RNA-seq) using a different technique, such as qRT-PCR.

  • Assess Known Off-Target Pathways: Specifically, check the expression levels of key genes in the MAPK signaling pathway (ESR2, IGF1, MAPK1) and pathways related to hypoxia (HIF-1α) and ferroptosis (NFE2L1, GPX4).[4][5][7]

  • Perform Pathway Analysis: Use bioinformatics tools to analyze your gene expression data for enrichment of unexpected pathways.

Guide 2: Addressing Concerns About Non-Specific Effects

Given the debate around Remodelin's specificity, it is crucial to include appropriate controls to distinguish on-target from off-target effects:

  • Use a Positive Control: If possible, use a genetically validated model (e.g., NAT10 knockdown or knockout) to compare with the pharmacological effects of Remodelin.

  • Employ a Structurally Unrelated Inhibitor: If another compound targeting the same pathway is available, its use can help determine if the observed effect is specific to the pathway rather than the chemotype of Remodelin.

  • Conduct Rescue Experiments: If you hypothesize that an off-target effect is responsible for your observations, attempt to rescue the phenotype by manipulating that specific pathway.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (MAO-B Inhibition) 0.22387 µMRecombinant human MAO-B[8]
Effective Concentration (Cell Proliferation) 10-40 µMAR-positive and AR-negative prostate cancer cells[11]
Effective Concentration (Nuclear Shape Rescue) 10 µMCells lacking lamin A and progeria patient cells[9]
In Vivo Dosage (Mouse Model) 5 mg/kg and 100 mg/kg (p.o.)LmnaG609G/G609G HGPS mouse model[11]
Oral Bioavailability (Mouse) 43.5%Mice[11]
Plasma Half-life (T1/2) (Mouse) 1.81 hoursMice[11]

Key Experimental Protocols

1. Cell Proliferation Assay

  • Cell Lines: PC-3 and VCaP cells.[10]

  • Methodology:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 2, 10, 20, 40 µM) dissolved in DMSO.[10] Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

    • Incubate for 48 hours.[10]

    • Assess cell proliferation using a standard method such as MTT, WST-1, or CellTiter-Glo assay according to the manufacturer's instructions.

    • Normalize the results to the vehicle-treated control.

2. Quantitative Real-Time PCR (qRT-PCR) for Off-Target Gene Expression

  • Objective: To quantify the mRNA expression of potential off-target genes (ESR2, IGF1, MAPK1).[4]

  • Methodology:

    • Treat cells with this compound at the desired concentration and for the appropriate duration.

    • Isolate total RNA using a standard method (e.g., TRIzol or a column-based kit).

    • Assess RNA quality and quantity.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using a suitable qPCR master mix and primers specific for the genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

3. Untargeted Metabolomics for Assessing Metabolic Off-Target Effects

  • Objective: To identify broad metabolic changes induced by Remodelin, particularly in mitochondrial fatty acid metabolism.[6]

  • Methodology:

    • Treat cancer cells with this compound.

    • Harvest the cells and quench metabolic activity rapidly (e.g., using liquid nitrogen).

    • Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

    • Analyze the metabolite extracts using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[6]

    • Perform statistical analysis to identify metabolites that are significantly altered in Remodelin-treated cells compared to controls.[6]

    • Use pathway analysis tools to identify the metabolic pathways that are most affected.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Cell Culture treatment Treat Cells (Varying Concentrations & Durations) prep_cells->treatment prep_remodelin Prepare Remodelin Stock (DMSO) prep_remodelin->treatment assay_prolif Proliferation Assay treatment->assay_prolif assay_qpcr qRT-PCR treatment->assay_qpcr assay_metab Metabolomics treatment->assay_metab analysis_prolif IC50 Calculation assay_prolif->analysis_prolif analysis_qpcr Relative Gene Expression assay_qpcr->analysis_qpcr analysis_metab Pathway Analysis assay_metab->analysis_metab

General experimental workflow for assessing Remodelin's effects.

mapk_pathway IGF1 IGF1 MAPK1 MAPK1 (ERK2) IGF1->MAPK1 ESR2 ESR2 ESR2->MAPK1 Proliferation Proliferation MAPK1->Proliferation Remodelin Remodelin Remodelin->IGF1 Remodelin->ESR2 Remodelin->MAPK1

Remodelin's inhibitory effect on the MAPK signaling pathway.

hif_pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Angiogenesis Angiogenesis HIF1a->Angiogenesis Remodelin Remodelin Remodelin->HIF1a

Remodelin's suppression of Hypoxia-Inducible Factor 1α (HIF-1α).

References

Remodelin hydrobromide as a pan-assay interference compound

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Remodelin hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered when using this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Is this compound a specific inhibitor of NAT10?

A1: No. While initially reported as an inhibitor of N-acetyltransferase 10 (NAT10), subsequent detailed studies have demonstrated that Remodelin is a cryptic pan-assay interference compound (PAINS).[1] Biophysical analyses have found no direct evidence of Remodelin interacting with the NAT10 acetyltransferase active site.[1] Furthermore, cellular assays have shown that Remodelin treatment does not affect N4-acetylcytidine (ac4C) levels, a known target of NAT10 activity.[1] Therefore, it should not be used as a specific chemical inhibitor of NAT10-catalyzed RNA acetylation.[1]

Q2: What is a pan-assay interference compound (PAINS)?

A2: Pan-assay interference compounds are molecules that show activity in a wide range of assays, not through specific interaction with the intended biological target, but by interfering with the assay technology itself. This can occur through various mechanisms, including chemical reactivity, aggregation, redox activity, and fluorescence interference. PAINS are a significant source of false positives in high-throughput screening.

Q3: How does this compound interfere with assays?

A3: Remodelin's chemotype has been shown to be reactive with proteins.[1] Specifically, it demonstrates thiol reactivity, as evidenced by ALARM (A La Assay to Detect Reactive Molecules) NMR experiments.[1] This reactivity allows it to non-specifically interact with multiple protein targets within a cell or in a biochemical assay, leading to misleading results. It is considered a "cryptic" interference compound because it does not react with small molecule thiols, making its promiscuity less obvious in some standard control experiments.

Q4: I am observing unexpected effects of Remodelin in my cellular model. What could be the cause?

A4: The unexpected effects are likely due to Remodelin's off-target activity as a PAINS compound. Proteome-wide affinity profiling has confirmed that the Remodelin chemotype interacts with numerous protein targets.[1] Therefore, any observed phenotype is likely a composite of these multiple interactions rather than the specific modulation of a single intended target. It is crucial to validate any findings with orthogonal approaches that do not rely on this compound.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent results between experiments PAINS compounds can be sensitive to minor variations in assay conditions (e.g., buffer components, protein concentration, incubation time).Ensure strict adherence to a standardized protocol. Consider that the observed variability may be inherent to the compound's non-specific activity.
Apparent inhibition in a biochemical assay Remodelin may be directly interacting with the assay components (e.g., the target protein, coupling enzymes, or detection reagents) in a non-specific manner, such as through covalent modification of cysteine residues.Perform counter-screens to test for assay interference. This includes running the assay without the primary target, in the presence of a known scavenger of reactive compounds (like DTT, though Remodelin's reactivity is complex), and using an orthogonal assay with a different detection method.
Unexpected phenotype in a cell-based assay The observed phenotype is likely a result of Remodelin's interaction with multiple off-target proteins.Use a target-specific method (e.g., siRNA/shRNA knockdown, CRISPR/Cas9 knockout) to mimic the intended inhibition and see if the phenotype is recapitulated. This will help to distinguish between on-target and off-target effects.
Difficulty confirming a direct binding interaction As a PAINS compound, Remodelin may not exhibit a classic, high-affinity binding to a single target.Utilize biophysical methods that can detect weak or covalent interactions. Be aware that even if binding is detected, it may not be specific.

Experimental Data and Protocols

Assay Interference Data

While a comprehensive quantitative list of all off-targets is not publicly available, the primary evidence for Remodelin's interference comes from ALARM NMR.

AssayResultInterpretation
ALARM NMR DTT-dependent chemical shift perturbation observed.Indicates thiol reactivity and the potential for non-specific covalent modification of proteins.
Proteome-wide Affinity Profiling Interaction with multiple protein targets.Confirms the promiscuous nature of the Remodelin chemotype.
ac4C Cellular Quantification No significant change in N4-acetylcytidine levels upon Remodelin treatment.Demonstrates a lack of on-target activity for its initially proposed target, NAT10.
Key Experimental Protocol: ALARM NMR

Objective: To assess the thiol-reactivity of a compound, which is a common mechanism of assay interference.

Methodology:

  • Protein Preparation: A truncated human La antigen is expressed and purified. This protein is used as a reporter because it contains hyper-reactive cysteine residues. The protein is labeled with ¹³C for NMR detection.

  • Sample Preparation: The test compound (e.g., Remodelin) is incubated with the ¹³C-labeled La antigen in two parallel samples: one with and one without an excess of a reducing agent like dithiothreitol (DTT).

  • NMR Data Acquisition: A [¹H-¹³C]-Heteronuclear Multiple Quantum Coherence (HMQC) NMR spectrum is acquired for each sample. This experiment specifically observes the signals from the ¹³C-labeled methyl groups of the La antigen.

  • Data Analysis: The spectra from the samples with and without DTT are compared to a vehicle control (e.g., DMSO). A change in the chemical shifts of the La antigen's peaks in the absence of DTT, which is reversed or prevented by the presence of DTT, indicates that the compound is reacting with the protein's thiols.

Visualizations

Experimental Workflow: Identifying PAINS Activity

PAINS_Workflow cluster_screening Initial Observation cluster_validation Troubleshooting & Validation cluster_conclusion Conclusion start Compound Shows Activity in Primary Assay alarm_nmr ALARM NMR start->alarm_nmr Test for reactivity counterscreen Biochemical Counter-screens start->counterscreen Test for assay interference orthogonal Orthogonal Cellular Assay (e.g., siRNA, CRISPR) start->orthogonal Validate phenotype pains Classified as PAINS (High potential for off-target effects) alarm_nmr->pains Positive Result (Thiol-reactive) specific Confirmed Specific Activity alarm_nmr->specific Negative counterscreen->pains Positive Result (Interference detected) counterscreen->specific Negative orthogonal->pains Phenotype not recapitulated orthogonal->specific Phenotype recapitulated

Caption: Troubleshooting workflow for a compound suspected of PAINS activity.

Signaling Pathway: Misattribution of Remodelin's Effect on Nuclear Morphology

Remodelin_Pathway remodelin Remodelin nat10 NAT10 remodelin->nat10 Initial Hypothesis (Disproven) off_target Multiple Off-Targets (Protein Reactivity) remodelin->off_target Actual Mechanism (Non-specific) nuclear_morphology Improved Nuclear Morphology in HGPS cells off_target->nuclear_morphology MAPK_Pathway cluster_targets Reported Downstream Effects in Osteosarcoma Cells remodelin Remodelin igf1 IGF1 mRNA Expression remodelin->igf1 mapk1 MAPK1 mRNA Expression remodelin->mapk1 mapk_pathway MAPK Signaling Pathway igf1->mapk_pathway mapk1->mapk_pathway cell_proliferation Inhibition of Osteosarcoma Cell Proliferation mapk_pathway->cell_proliferation

References

Navigating Ambiguous Data: A Technical Guide to Remodelin Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide is designed for researchers, scientists, and drug development professionals investigating Remodelin hydrobromide. It provides a centralized resource for interpreting conflicting experimental results, offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to foster reproducible research.

Troubleshooting Guides & FAQs

This section addresses common challenges and conflicting findings reported in the literature concerning this compound's mechanism of action and cellular effects.

FAQ 1: Is this compound a direct inhibitor of N-acetyltransferase 10 (NAT10)?

Answer: The role of this compound as a direct inhibitor of NAT10 is a subject of ongoing scientific discussion, with studies presenting conflicting evidence.

Conversely, other studies have questioned a direct enzymatic inhibition model.[5] Some biophysical analyses have failed to demonstrate a direct interaction between Remodelin and NAT10 or an effect on intracellular RNA ac4C modification levels, which is a known function of NAT10.[5] It has been suggested that Remodelin may act as a thiol reactive chemotype, which could lead to non-specific interactions or assay interference.[5] Furthermore, some studies suggest that Remodelin may instead suppress the expression levels of NAT10 rather than directly inhibiting its enzymatic activity.[5]

Troubleshooting Conflicting Inhibition Results:

  • Control Experiments: It is crucial to include robust control experiments. This includes using both positive and negative controls for NAT10 inhibition and assessing the direct impact of Remodelin on NAT10 expression levels via techniques like Western blot or qRT-PCR.

  • Direct Binding Assays: To confirm a direct interaction, consider performing biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Cell-Free vs. Cellular Assays: Compare results from cell-free enzymatic assays with those from cellular assays. Discrepancies may point towards indirect effects within the cellular environment, such as alterations in substrate availability or the expression of interacting proteins.

  • Alternative Mechanisms: Be open to exploring alternative or complementary mechanisms of action, such as the induction of oxidative stress or off-target effects, which may contribute to the observed phenotype.

FAQ 2: Why do the reported effective concentrations of this compound vary across different studies and cell lines?

Answer: The effective concentration of this compound can differ significantly based on the cell type, the experimental endpoint being measured, and the duration of treatment.

For instance, in studies on Hutchinson-Gilford Progeria Syndrome (HGPS) fibroblasts, concentrations as low as 1 µM have been shown to decrease nuclear shape defects over a 7-day period.[2] In contrast, cancer cell proliferation assays often utilize higher concentrations, ranging from 10 µM to 40 µM, over shorter incubation times of 24 to 48 hours.[1][2][6] One study on osteosarcoma cells showed an inhibitory effect starting from 20 µM in a concentration-dependent manner.[6]

Troubleshooting Dose-Response Variability:

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration for the desired effect.

  • Assay-Specific Effects: The effective concentration may depend on the biological process being investigated. For example, inhibiting cell proliferation might require a higher concentration than rescuing nuclear morphology.

  • Compound Stability and Solubility: Ensure consistent preparation of this compound solutions. The compound's solubility can be affected by the solvent used (e.g., DMSO) and storage conditions.[1][3] It is advisable to use freshly prepared solutions for experiments.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell Line(s)Concentration RangeIncubation TimeObserved EffectReference
PC-3, VCaP (Prostate Cancer)10 - 40 µM1 - 7 daysDose-dependent inhibition of cell proliferation[2]
MNNG/HOS (Osteosarcoma)1 - 100 µM24 hoursInhibition of cell proliferation starting at 20 µM[6]
Prostate Cancer Cells20 µM24 hoursSlowed DNA replication[2]

Table 2: In Vitro Efficacy of this compound in HGPS Models

Cell Line/ModelConcentrationIncubation TimeObserved EffectReference
LmnaG609G/G609G Fibroblasts1 µM7 daysDecreased nuclear shape defects and increased genomic stability[2]
Cells lacking lamin A10 µMNot specifiedImproved nuclear architecture and chromatin organization[4]

Table 3: In Vivo Efficacy of this compound

Animal ModelDosageAdministration RouteObserved EffectReference
LmnaG609G/G609G HGPS Mouse Model100 mg/kgOral (p.o.)Enhanced healthspan, ameliorated weight loss and cardiac pathology[2]
AR-negative Prostate Cancer XenograftNot specifiedOral (p.o.)Significantly reduced tumor growth[2]
Mouse5 mg/kgOral (p.o.)T1/2 of 1.81 hours, Oral Bioavailability (F%) of 43.5%[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to promote standardization and reproducibility.

Protocol 1: Cell Proliferation Assay (CCK-8)

This protocol is adapted from a study on osteosarcoma cells.[6]

  • Cell Seeding: Seed MNNG/HOS cells in 96-well plates at a density of 6,000 cells per well.

  • Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment: After 24 hours, replace the medium with fresh medium containing graded concentrations of this compound (e.g., 0, 1, 10, 20, 40, 60, 80, 100 µM). A vehicle control (e.g., DMSO) should be included.

  • Incubation with Compound: Incubate the cells with this compound for 24 hours.

  • CCK-8 Reagent Addition: 1-2 hours before the measurement, replace the medium with 100 µL of fresh medium containing 10% Cell Counting Kit-8 (CCK-8) reagent.

  • Final Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is based on a study investigating the effect of Remodelin on gene expression in osteosarcoma cells.[6]

  • Cell Treatment: Treat MNNG/HOS cells with the desired concentration of this compound (e.g., 100 µM) for 24 hours. Include a vehicle-treated control group.

  • RNA Isolation: Isolate total RNA from the cells using a suitable reagent like TRIzol, following the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • qRT-PCR Reaction: Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., ESR2, IGF1, MAPK1) and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the Remodelin-treated and control groups, normalized to the reference gene.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound research.

G cluster_0 Proposed Conflicting Mechanisms of this compound cluster_1 Direct Inhibition Hypothesis cluster_2 Indirect/Alternative Hypotheses Remodelin Remodelin Hydrobromide NAT10 NAT10 Enzyme Remodelin->NAT10 Inhibits NAT10_exp NAT10 Gene Expression Remodelin->NAT10_exp Suppresses Thiol Thiol-Reactive Interactions Remodelin->Thiol OffTarget Off-Target Effects Remodelin->OffTarget Acetylation Substrate Acetylation (e.g., RNA ac4C) NAT10->Acetylation Catalyzes PhenotypeA Cellular Phenotype (e.g., Improved Nuclear Shape) Acetylation->PhenotypeA PhenotypeB Cellular Phenotype NAT10_exp->PhenotypeB Thiol->PhenotypeB OffTarget->PhenotypeB

Caption: Conflicting hypotheses of this compound's mechanism of action.

G cluster_0 General Experimental Workflow for Investigating Remodelin Effects start Start: Select Cell Line & Hypothesis dose_response Dose-Response Curve start->dose_response treatment Treat Cells with Optimal Concentration dose_response->treatment biochemical Biochemical Assays (e.g., Western Blot, qRT-PCR) treatment->biochemical cellular Cellular Assays (e.g., Proliferation, Microscopy) treatment->cellular data_analysis Data Analysis & Interpretation biochemical->data_analysis cellular->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A standardized workflow for studying this compound in vitro.

G cluster_0 Proposed Signaling Pathway in Osteosarcoma Remodelin Remodelin Hydrobromide NAT10_inhibition Inhibition of NAT10 Activity/ Expression Remodelin->NAT10_inhibition mRNA_acetylation Decreased mRNA Acetylation NAT10_inhibition->mRNA_acetylation gene_expression Altered Gene Expression mRNA_acetylation->gene_expression ESR2 ESR2 gene_expression->ESR2 down IGF1 IGF1 gene_expression->IGF1 down MAPK1 MAPK1 gene_expression->MAPK1 down MAPK_pathway MAPK Signaling Pathway proliferation Decreased Osteosarcoma Cell Proliferation MAPK_pathway->proliferation ESR2->MAPK_pathway IGF1->MAPK_pathway MAPK1->MAPK_pathway

Caption: Proposed mechanism of Remodelin in osteosarcoma via the MAPK pathway.[6]

References

Minimizing non-specific binding of Remodelin hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of Remodelin hydrobromide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable, potent, and stable small molecule inhibitor of N-acetyltransferase 10 (NAT10).[1][2] NAT10 is an enzyme involved in the acetylation of various substrates, including microtubules and components involved in RNA processing and nuclear architecture.[2] By inhibiting NAT10, Remodelin can impact processes such as microtubule stabilization, nuclear morphology, and DNA damage repair.[2] It has been studied in the context of cancer and aging-related diseases like Hutchinson-Gilford Progeria Syndrome (HGPS).[3]

Q2: What are the common causes of high background or non-specific effects when using this compound?

High background or non-specific effects in experiments using this compound can stem from several factors:

  • Suboptimal Concentration: Using a concentration of Remodelin that is too high can lead to off-target effects and increased non-specific binding.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on cells, membranes, or plates can result in the compound binding indiscriminately.

  • Inadequate Washing: Insufficient washing steps can fail to remove unbound Remodelin, leading to a high background signal.

  • Compound Properties: The physicochemical properties of this compound, such as its hydrophobicity, may contribute to its non-specific interactions with cellular components or experimental materials.

  • Off-Target Effects: Some studies suggest that Remodelin may have off-target effects and interact with multiple cellular proteins, which could be misinterpreted as non-specific binding in a particular assay.

Q3: What are the solubility and stability properties of this compound?

This compound is typically a white to off-white powder.[1] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, but insoluble in water.[2][4] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to a year.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common assays where non-specific binding of this compound might be a concern.

High Background in Cell-Based Assays (e.g., Immunofluorescence, High-Content Screening)
Potential Cause Recommended Solution
Remodelin Concentration Too High Perform a dose-response experiment to determine the optimal concentration that gives the desired biological effect with minimal background. Typical concentrations range from 1 µM to 40 µM.[3][4][6]
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA or 5-10% normal serum).[7] Extend the blocking incubation time (e.g., 1-2 hours at room temperature).
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5 washes) and the duration of each wash. Use a wash buffer containing a mild detergent like Tween-20 (0.05-0.1%).
Suboptimal Antibody Dilution If using antibodies in conjunction with Remodelin, titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio.
Plasticware Adsorption Pre-coat plates or slides with a blocking agent before adding cells. Consider using low-binding microplates.
High Background in Biochemical Assays (e.g., ELISA, Western Blot)
Potential Cause Recommended Solution
Incorrect Buffer Composition Ensure the assay buffer is at the optimal pH and ionic strength for the target interaction. Consider adding a non-ionic detergent (e.g., 0.05% Tween-20) to the buffer to reduce hydrophobic interactions.
Insufficient Blocking of Membrane/Plate For Western blots, use 5% non-fat dry milk or 3-5% BSA in TBST for blocking. For ELISAs, use a dedicated blocking buffer and incubate for at least 1-2 hours.
Cross-Reactivity of Antibodies Run appropriate controls, such as a secondary antibody-only control, to check for non-specific binding of the detection reagents.[8]
Prolonged Incubation Times Optimize the incubation time for Remodelin and any subsequent reagents. Shorter incubation times may reduce non-specific binding.
Contamination Ensure all reagents and equipment are clean and free from contaminants that could interfere with the assay.[9]

Experimental Protocols

Protocol: Titration of this compound to Minimize Non-Specific Effects
  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Prepare Remodelin Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A typical starting range could be 0.1, 0.5, 1, 5, 10, 20, and 40 µM.[4][6] Always include a vehicle control (e.g., DMSO) at the same final concentration used for the highest Remodelin dose.

  • Treatment: Remove the old medium from the cells and add the different concentrations of Remodelin.

  • Incubation: Incubate the cells for the desired experimental time (e.g., 24, 48, or 72 hours).

  • Assay: Perform your intended assay (e.g., immunofluorescence staining for a downstream marker, cell viability assay).

  • Analysis: Analyze the results to identify the lowest concentration of Remodelin that produces the desired specific effect while showing the lowest background signal in your negative controls.

Protocol: Optimizing Blocking and Washing in Immunofluorescence
  • Cell Preparation: Grow and treat your cells with the optimized concentration of this compound. Fix, permeabilize, and wash the cells as per your standard protocol.

  • Blocking: Prepare different blocking buffers to test. For example:

    • Buffer A: 1% BSA in PBS

    • Buffer B: 5% BSA in PBS

    • Buffer C: 10% Normal Goat Serum in PBS (if using a goat secondary antibody)

  • Incubate: Block the cells with the different buffers for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with your primary antibody diluted in the corresponding blocking buffer.

  • Washing:

    • Condition 1: Wash 3 times for 5 minutes each with PBS.

    • Condition 2: Wash 5 times for 5 minutes each with PBS + 0.1% Tween-20.

  • Secondary Antibody Incubation and Final Washes: Proceed with your standard protocol for secondary antibody incubation, followed by the respective washing conditions.

  • Imaging and Analysis: Acquire images and quantify the signal-to-noise ratio for each condition to determine the optimal blocking and washing procedure.

Visualizations

Remodelin_Action_Pathway Remodelin Remodelin hydrobromide NAT10 NAT10 Remodelin->NAT10 Inhibition Acetylation Acetylation NAT10->Acetylation Catalyzes Substrates Microtubules, RNA, etc. Substrates->Acetylation Downstream Altered Cellular Processes (e.g., Nuclear Morphology, DNA Repair) Acetylation->Downstream Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Concentration Is Remodelin concentration optimized? Start->Check_Concentration Optimize_Concentration Perform Dose-Response Experiment Check_Concentration->Optimize_Concentration No Check_Blocking Is blocking sufficient? Check_Concentration->Check_Blocking Yes Optimize_Concentration->Check_Blocking Optimize_Blocking Increase Blocker Conc./Time Check_Blocking->Optimize_Blocking No Check_Washing Are washing steps adequate? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Optimize_Washing Increase Wash Steps/Duration Check_Washing->Optimize_Washing No Consider_Off_Target Review Literature for Potential Off-Target Effects Check_Washing->Consider_Off_Target Yes Optimize_Washing->Consider_Off_Target End Reduced Non-Specific Binding Consider_Off_Target->End

References

Troubleshooting unexpected phenotypes with Remodelin hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Remodelin hydrobromide. Given the ongoing scientific discussion regarding its precise mechanism of action, this guide emphasizes careful experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is widely described as an inhibitor of N-acetyltransferase 10 (NAT10)[1][2]. NAT10 is an enzyme responsible for the N4-acetylation of cytidine in RNA (ac4C) and has been implicated in various cellular processes, including DNA replication and repair.

Q2: Is this compound a specific inhibitor of NAT10?

There is considerable debate in the scientific community regarding the specificity of Remodelin for NAT10. Some studies suggest that Remodelin may not directly inhibit NAT10's acetyltransferase activity on RNA in cellular contexts[3]. It has been described as a "cryptic assay interference chemotype," indicating it may interact with multiple protein targets and produce off-target effects[3]. Researchers should therefore exercise caution when interpreting results and consider that observed phenotypes may not be solely due to NAT10 inhibition.

Q3: What are the common applications of this compound in research?

This compound has been used in studies related to:

  • Cancer: Investigating its effects on cell proliferation, DNA replication, and apoptosis in various cancer cell lines, including prostate, osteosarcoma, and non-small cell lung cancer[4][5].

  • Hutchinson-Gilford Progeria Syndrome (HGPS): Exploring its potential to improve nuclear architecture and cellular fitness in HGPS models[3].

  • Mitochondrial Metabolism: Studying its impact on mitochondrial fatty acid metabolism in cancer cells.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. For long-term storage, it is recommended to store the solid compound at -20°C and solutions at -80°C to maintain stability.

Troubleshooting Unexpected Phenotypes

Unexpected experimental outcomes when using this compound can often be traced to its complex pharmacological profile. This section provides guidance on how to approach and troubleshoot these situations.

Problem 1: Observed phenotype does not correlate with known functions of NAT10.

  • Possible Cause: Off-target effects. Research suggests Remodelin can interact with multiple cellular proteins, and its effects may be independent of NAT10 inhibition[3]. For instance, it has been shown to reduce the expression of genes within the MAPK signaling pathway, such as ESR2, IGF1, and MAPK1[4].

  • Troubleshooting Steps:

    • Validate Target Engagement: If possible, use a secondary method to confirm NAT10 inhibition, such as a cellular thermal shift assay (CETSA).

    • Use a Secondary Inhibitor: Employ a structurally different NAT10 inhibitor to see if the phenotype is reproducible.

    • Perform Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing that target.

    • Consider Chemical Instability: Remodelin has shown some chemical instability in solution, which could lead to degradation products causing the observed effects[3]. Prepare fresh solutions for each experiment.

Problem 2: High degree of cell death or unexpected morphological changes at low concentrations.

  • Possible Cause: Non-specific toxicity or interference with fundamental cellular processes. Remodelin has been noted to potentially cause non-specific toxicity, which might be mistaken for a specific biological effect[3]. Changes in cell morphology could also be an indicator of broader cellular stress rather than a specific pathway inhibition[1].

  • Troubleshooting Steps:

    • Titrate the Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.

    • Assess Cell Viability with Multiple Assays: Use orthogonal methods to measure cell viability (e.g., a metabolic assay like MTT and a membrane integrity assay like trypan blue exclusion) to confirm the nature of the cell death.

    • Include a Vehicle Control: Always compare results to a DMSO-only treated control group to account for any solvent-induced effects.

    • Monitor Cellular Morphology: Document any changes in cell shape, adhesion, or internal structures, as these can provide clues to the underlying mechanism.

Problem 3: Inconsistent results between experimental replicates.

  • Possible Cause: Compound instability or variability in experimental conditions. The stability of Remodelin in solution can be a factor[3].

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of your stock solution.

    • Standardize Protocols: Ensure consistent cell seeding densities, treatment times, and assay conditions across all replicates.

    • Check for Colloidal Aggregation: At higher concentrations, small molecules can form aggregates that lead to assay interference. Consider including detergents in biochemical assays to mitigate this. Remodelin has shown evidence of forming colloidal aggregates[3].

Data Presentation

Table 1: Reported IC50 and Effective Concentrations of this compound

Cell Line/TargetAssay TypeIC50 / Effective ConcentrationReference
Osteosarcoma CellsCCK-8Inhibition from 20 µM[4]
Prostate Cancer Cells (PC-3, VCaP)Proliferation Assay10-40 µM (dose-dependent inhibition)[2]
LmnaG609G/G609G FibroblastsGenomic Stability1 µM

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for MAPK Pathway Proteins

This protocol provides a general framework for assessing the effect of this compound on the MAPK pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of the MAPK pathway (e.g., p-ERK, total ERK, p-JNK, total JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Remodelin_Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Phenotype Observed check_lit Consult Literature for Known Off-Target Effects start->check_lit dose_response Perform Dose-Response and Viability Assays start->dose_response controls Verify Controls (Vehicle, Positive/Negative) start->controls validate_target Validate Target Engagement (e.g., CETSA) check_lit->validate_target secondary_inhibitor Use Structurally Different Inhibitor validate_target->secondary_inhibitor rethink_hypothesis Re-evaluate Hypothesis: Phenotype may be NAT10-independent secondary_inhibitor->rethink_hypothesis toxicity Assess Non-Specific Toxicity dose_response->toxicity controls->rethink_hypothesis off_target Investigate Potential Off-Targets (e.g., MAPK Pathway) rethink_hypothesis->off_target end Refined Conclusion off_target->end toxicity->rethink_hypothesis

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

Remodelin_Signaling_Pathway Potential Signaling Pathways Affected by Remodelin Remodelin This compound NAT10 NAT10 Remodelin->NAT10 Inhibition (Debated) MAPK_pathway MAPK Signaling (e.g., ESR2, IGF1, MAPK1) Remodelin->MAPK_pathway Inhibition Other_Targets Other Potential Off-Targets Remodelin->Other_Targets RNA_acetylation RNA Cytidine Acetylation (ac4C) NAT10->RNA_acetylation Cell_Proliferation Cell Proliferation RNA_acetylation->Cell_Proliferation DNA_Replication DNA Replication RNA_acetylation->DNA_Replication MAPK_pathway->Cell_Proliferation Apoptosis Apoptosis MAPK_pathway->Apoptosis

Caption: A diagram illustrating the potential signaling pathways influenced by this compound.

References

Validation & Comparative

A Comparative Guide to NAT10 Inhibitors: Remodelin Hydrobromide and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyltransferase 10 (NAT10) has emerged as a compelling therapeutic target in various diseases, including cancer and progeria. As the sole known enzyme responsible for N4-acetylcytidine (ac4C) modification of RNA, NAT10 plays a crucial role in regulating mRNA stability and translation. This guide provides a comparative analysis of Remodelin hydrobromide, the most frequently cited NAT10 inhibitor, and other potential inhibitors, supported by available experimental data and detailed methodologies.

Introduction to NAT10 and Its Inhibition

NAT10 is an enzyme that catalyzes the transfer of an acetyl group to cytidine residues in RNA, a modification known as ac4C. This post-transcriptional modification can influence RNA stability, translation efficiency, and processing, thereby affecting various cellular processes. Dysregulation of NAT10 activity has been implicated in the progression of several cancers, including colorectal, breast, and liver cancer, as well as in the premature aging disorder Hutchinson-Gilford progeria syndrome (HGPS). Consequently, the development of small molecule inhibitors targeting NAT10 is an active area of research.

This compound: The Prototypical but Controversial NAT10 Inhibitor

This compound has been widely described as a selective and orally active inhibitor of NAT10.[1][2] It has been shown to suppress the growth of cancer cells and improve cellular phenotypes in models of HGPS.[1] However, a critical study has questioned the direct inhibitory effect of Remodelin on NAT10's RNA acetyltransferase activity, suggesting it may act as a cryptic assay interference compound with the potential for off-target effects.[3] This highlights the need for careful interpretation of data generated using Remodelin and underscores the importance of exploring alternative NAT10 inhibitors.

Emerging NAT10 Inhibitors: A New Frontier

Several other compounds have been identified as potential NAT10 inhibitors, primarily through in silico screening and some initial experimental validation. These include the FDA-approved drugs Fludarabine, Fosaprepitant, Leucal (Leucovorin), and Dantrolene, as well as the research compounds paliperidone and AG-401.[4] While comprehensive experimental data is still emerging, initial studies suggest some of these compounds may have higher binding affinities to NAT10 than Remodelin.[5]

Comparative Data

A direct quantitative comparison of the inhibitory potency of these compounds against NAT10 is challenging due to the limited availability of standardized experimental data. The following tables summarize the available quantitative and qualitative information.

Table 1: Quantitative Comparison of Potential NAT10 Inhibitors
CompoundTarget(s)IC50 / Binding ScoreComments
This compound Reported as NAT10 inhibitorIC50 = 0.22387 μM (for MAOB)[6]The reported IC50 is for an off-target enzyme, Monoamine Oxidase B, raising selectivity concerns. A study has questioned its direct inhibition of NAT10's RNA acetylation activity.[3]
Fludarabine DNA synthesis inhibitor, STAT1 inhibitor, potential NAT10 inhibitorMolecular Docking Score: -10.347[5]An approved anti-cancer drug. Characterized as a NAT10 inhibitor with demonstrated anti-leukemia effects in vitro and in vivo.[7][8]
Fosaprepitant NK1 receptor antagonist, potential NAT10 inhibitorMolecular Docking Score: -11.709[5]An approved antiemetic drug.
Leucal (Leucovorin) Folic acid analog, potential NAT10 inhibitorMolecular Docking Score: -10.46[5]A medication used to counteract the toxic effects of methotrexate.
Dantrolene Muscle relaxant, potential NAT10 inhibitorMolecular Docking Score: -9.875[5]An approved drug for treating malignant hyperthermia.
Paliperidone Antipsychotic, potential NAT10 inhibitorIdentified as a potential NAT10 inhibitor through virtual screening.[4]An approved medication for schizophrenia and schizoaffective disorder.
AG-401 Research compound, potential NAT10 inhibitorIdentified as a potential NAT10 inhibitor through virtual screening.[4]A research chemical.

Note: Molecular docking scores are theoretical predictions of binding affinity and are not equivalent to experimentally determined IC50 values. Lower docking scores suggest a potentially higher binding affinity.

Table 2: Qualitative Comparison of Cellular Effects
CompoundReported Cellular Effects Related to NAT10 Inhibition
This compound Suppresses proliferation of prostate and breast cancer cells.[1] Induces G0/G1 phase arrest in DLBCL cells. Reduces nuclear shape defects in HGPS models.[1]
Fludarabine Exhibits anti-leukemia effects.[7]
Paliperidone & AG-401 Suppress osteosarcoma progression in vivo.[4]

Experimental Protocols

To facilitate further research and standardized comparison of NAT10 inhibitors, detailed protocols for key in vitro assays are provided below.

Protocol 1: NAT10 Enzymatic Inhibition Assay

This protocol is a generalized approach for screening and characterizing NAT10 inhibitors in a biochemical assay format.

Objective: To measure the ability of a compound to inhibit the acetyltransferase activity of recombinant NAT10.

Materials:

  • Recombinant human NAT10 protein

  • Acetyl-CoA (substrate)

  • RNA substrate (e.g., a specific tRNA or a synthetic oligonucleotide containing a cytidine residue)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., a kit to measure the production of Coenzyme A, or a method to detect acetylated RNA)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add a small volume of the diluted test compounds. Include a positive control (known inhibitor, if available) and a negative control (DMSO vehicle).

  • Add recombinant NAT10 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of Acetyl-CoA and the RNA substrate.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by heat inactivation.

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (EdU Incorporation)

This protocol measures the effect of NAT10 inhibitors on DNA synthesis, a hallmark of cell proliferation.

Objective: To quantify the proliferation of cells treated with NAT10 inhibitors using the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay.

Materials:

  • Cell line of interest (e.g., a cancer cell line with high NAT10 expression)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • EdU solution (10 mM in DMSO)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (containing a fluorescent azide)

  • Nuclear counterstain (e.g., Hoechst 33342)

  • 96-well imaging plates

Procedure:

  • Seed cells in a 96-well imaging plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a desired period (e.g., 24-72 hours). Include a DMSO vehicle control.

  • Add EdU to the cell culture medium to a final concentration of 10 µM and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).[9][10][11][12]

  • Carefully remove the medium and wash the cells with PBS.

  • Fix the cells with the fixative solution for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells with PBS.

  • Stain the nuclei with a nuclear counterstain solution for 15-30 minutes.

  • Wash the cells with PBS.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analyze the images to quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (nuclear stain).

Signaling Pathways Involving NAT10

NAT10 has been shown to influence key signaling pathways implicated in cancer progression, primarily through the ac4C modification of target mRNAs.

NAT10 and the Wnt/β-catenin Signaling Pathway

NAT10 can promote colorectal cancer progression by upregulating the expression of Kinesin Family Member 23 (KIF23).[1][13] NAT10-mediated ac4C modification of KIF23 mRNA enhances its stability and translation. Increased KIF23 protein then activates the Wnt/β-catenin signaling pathway, leading to the nuclear translocation of β-catenin and the transcription of target genes involved in cell proliferation and survival.[1][13]

NAT10_Wnt_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 NAT10 NAT10 KIF23_mRNA KIF23 mRNA NAT10->KIF23_mRNA ac4C modification (stabilization) KIF23_protein KIF23 Protein KIF23_mRNA->KIF23_protein Translation KIF23_protein->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

NAT10's role in the Wnt/β-catenin pathway.
NAT10 and the TGF-β Signaling Pathway

Recent studies have indicated a link between NAT10 and the Transforming Growth Factor-β (TGF-β) signaling pathway. NAT10 can enhance the stability of TGF-β receptor 1 (TGFBR1) mRNA through ac4C modification, thereby promoting TGF-β signaling.[14] This pathway is crucial in processes like fibrosis and epithelial-mesenchymal transition (EMT), which are also hallmarks of cancer progression.

NAT10_TGF_beta_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus TGF_beta TGF-β Ligand TGFBR2 TGFBR2 TGF_beta->TGFBR2 TGFBR1 TGFBR1 TGFBR2->TGFBR1 Recruits & phosphorylates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates NAT10 NAT10 TGFBR1_mRNA TGFBR1 mRNA NAT10->TGFBR1_mRNA ac4C modification (stabilization) TGFBR1_mRNA->TGFBR1 Translation pSMAD2_3 p-SMAD2/3 SMAD4 SMAD4 pSMAD2_3->SMAD4 Complexes with SMAD_complex SMAD Complex Target_Genes Target Gene Transcription SMAD_complex->Target_Genes Activates

NAT10's influence on TGF-β signaling.
Experimental Workflow for Comparing NAT10 Inhibitors

The following diagram outlines a logical workflow for the comprehensive comparison of potential NAT10 inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cell-Based Analysis cluster_in_vivo In Vivo Analysis Enzymatic_Assay NAT10 Enzymatic Assay Binding_Assay Direct Binding Assay (e.g., SPR, MST) Enzymatic_Assay->Binding_Assay Selectivity_Panel Kinase/Enzyme Selectivity Panel Binding_Assay->Selectivity_Panel Cell_Viability Cell Viability/Proliferation (e.g., EdU, MTT) Selectivity_Panel->Cell_Viability Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Viability->Target_Engagement ac4C_Quantification Global ac4C Quantification (e.g., Dot Blot, LC-MS/MS) Target_Engagement->ac4C_Quantification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) ac4C_Quantification->Pathway_Analysis PK_PD Pharmacokinetics & Pharmacodynamics Pathway_Analysis->PK_PD Efficacy_Models Disease Models (e.g., Xenografts) PK_PD->Efficacy_Models Toxicity Toxicity Studies Efficacy_Models->Toxicity

Workflow for NAT10 inhibitor comparison.

Conclusion

This compound has been a valuable tool in exploring the biological functions of NAT10. However, the controversy surrounding its direct inhibitory mechanism necessitates a cautious interpretation of its effects and a concerted effort to identify and characterize novel, more specific NAT10 inhibitors. The emergence of compounds like Fludarabine, paliperidone, and AG-401 offers promising avenues for future research. A systematic and standardized comparison of these compounds, utilizing the experimental approaches outlined in this guide, will be crucial for advancing our understanding of NAT10 biology and developing effective NAT10-targeted therapies.

References

Navigating the Landscape of NAT10 Inhibition: A Comparative Guide to Remodelin Hydrobromide and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of N-acetyltransferase 10 (NAT10) presents a promising avenue for therapeutic intervention in oncology and other diseases. Remodelin hydrobromide has been widely cited as a NAT10 inhibitor; however, emerging evidence challenges its specificity. This guide provides an objective comparison of this compound and alternative NAT10 inhibitors, supported by available experimental data, to aid in the selection of appropriate chemical probes for research.

The Controversy Surrounding this compound's Specificity

This compound is a commercially available small molecule that has been reported to inhibit NAT10 and is frequently used to probe its biological functions.[1][2][3][4] However, a growing body of literature suggests that Remodelin may act as a pan-assay interference compound (PAIN), exhibiting non-specific activity and off-target effects.[5] Biophysical analyses have failed to show direct interaction with the NAT10 acetyltransferase active site, and studies have indicated that Remodelin does not significantly impact NAT10-catalyzed N4-acetylcytidine (ac4C) levels in cells.[5] This raises critical questions about its utility as a specific inhibitor for validating NAT10 as a therapeutic target.

A Comparative Look at NAT10 Inhibitors

To provide a clearer picture for researchers, the following tables summarize the available quantitative data for this compound and potential alternative NAT10 inhibitors. It is important to note that direct, head-to-head comparisons of in vitro enzymatic inhibition are not consistently available in the literature, and much of the data is derived from cellular assays measuring downstream effects.

Table 1: Comparison of Cellular Activity and NAT10 Binding of Investigated Inhibitors

CompoundReported Cellular IC50Cell LineMolecular Docking Score (Binding Energy) vs. NAT10Evidence of Direct NAT10 Engagement
This compound ~4-500 µM (cell viability/proliferation)[6][7][8]U2OS, MG63, Breast Cancer cell lines-5.3Disputed; No direct binding observed in some biophysical assays[5]
Fludarabine ~1 µM (cell viability)[9]MonoMac6-10.347[10]CETSA data suggests engagement[9]
Fosaprepitant Data not available for direct NAT10 inhibition--11.709[10]Predicted to bind, experimental data lacking
Panobinostat 15 nM - 0.1 µM (cell viability)[11][12]Ovarian and Sarcoma cell linesData not availableCETSA and Biacore data show direct binding[13]
NAT10-2023 Data not available-Higher than RemodelinMST and CETSA data show direct binding[14]

Note: Cellular IC50 values reflect a compound's effect on cell viability or proliferation, which can be influenced by off-target effects, and are not a direct measure of NAT10 enzymatic inhibition.

Table 2: Overview of Potential Off-Target Effects and Known Clinical Use

CompoundKnown Off-Target Effects/Primary Use
This compound Potential PAIN with multiple protein reactivity[5]
Fludarabine DNA synthesis inhibitor, STAT1 inhibitor; Used in cancer chemotherapy[15][16][17][18]
Fosaprepitant Neurokinin-1 receptor antagonist; Used as an antiemetic[19][20][21][22]
Panobinostat Pan-histone deacetylase (HDAC) inhibitor; Used in cancer therapy[23][24][25]
NAT10-2023 Novel compound; selectivity profile not yet extensively characterized

Experimental Protocols for Validating NAT10 Specificity

Accurate validation of a compound's specificity for NAT10 is paramount. Below are detailed methodologies for key experiments cited in the evaluation of these inhibitors.

In Vitro NAT10 Enzymatic Assay

This assay directly measures the enzymatic activity of purified NAT10 and the inhibitory potential of a compound.

  • Reagents and Materials:

    • Purified recombinant human NAT10 protein.

    • Substrate (e.g., a specific RNA oligonucleotide or tubulin).

    • Acetyl-CoA.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT).

    • Detection reagent (e.g., antibody specific for the acetylated substrate, or a coupled-enzyme system to detect CoA-SH).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NAT10 enzyme, and the substrate.

    • Add the test compound at various concentrations (typically in a serial dilution).

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a denaturing agent).

    • Detect the amount of acetylated product using an appropriate method (e.g., ELISA, Western blot, or a fluorescence/luminescence-based assay).

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Reagents and Materials:

    • Cultured cells expressing NAT10.

    • Test compound.

    • PBS and lysis buffer (containing protease inhibitors).

    • Equipment for heat treatment (e.g., PCR cycler or water bath).

    • Centrifuge for separating soluble and precipitated proteins.

    • SDS-PAGE and Western blot reagents, including a specific antibody against NAT10.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control for a specified time.

    • Harvest and resuspend the cells in PBS.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble NAT10 at each temperature by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-seq)

This method is used to assess the impact of a NAT10 inhibitor on the global levels of N4-acetylcytidine (ac4C) on RNA within a cell.

  • Reagents and Materials:

    • Cultured cells treated with the inhibitor or vehicle.

    • RNA extraction kit.

    • Antibody specific for ac4C.

    • Protein A/G magnetic beads.

    • Buffers for immunoprecipitation and washing.

    • Reagents for RNA library preparation and next-generation sequencing.

  • Procedure:

    • Treat cells with the NAT10 inhibitor or vehicle.

    • Extract total RNA and fragment it to a suitable size (e.g., ~100-200 nucleotides).

    • Incubate the fragmented RNA with an anti-ac4C antibody.

    • Capture the antibody-RNA complexes using protein A/G magnetic beads.

    • Wash the beads to remove non-specifically bound RNA.

    • Elute the ac4C-containing RNA fragments.

    • Prepare a cDNA library from the eluted RNA and an input control.

    • Perform high-throughput sequencing and analyze the data to identify changes in ac4C peaks across the transcriptome. A specific NAT10 inhibitor should lead to a global reduction in ac4C levels.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the NAT10 signaling pathway and the experimental workflows for inhibitor validation.

NAT10_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors NAT10 NAT10 rRNA rRNA NAT10->rRNA ac4C tRNA tRNA NAT10->tRNA ac4C mRNA mRNA NAT10->mRNA ac4C Tubulin α-tubulin NAT10->Tubulin Acetylation p53 p53 NAT10->p53 Acetylation Ribosome_Biogenesis Ribosome Biogenesis rRNA->Ribosome_Biogenesis mRNA_Stability mRNA Stability & Translation mRNA->mRNA_Stability Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics DNA_Damage_Response DNA Damage Response p53->DNA_Damage_Response Remodelin Remodelin (Specificity Disputed) Remodelin->NAT10 Inhibition? Alternatives Alternative Inhibitors (e.g., Panobinostat, Fludarabine) Alternatives->NAT10 Inhibition Experimental_Workflow cluster_validation Inhibitor Specificity Validation Workflow cluster_invitro cluster_cellbased Start Test Compound In_Vitro In Vitro Enzymatic Assay Start->In_Vitro Cell_Based Cell-Based Assays Start->Cell_Based Purified_NAT10 Purified NAT10 + Substrate + Acetyl-CoA In_Vitro->Purified_NAT10 CETSA Cellular Thermal Shift Assay (CETSA) Cell_Based->CETSA acRIP acRIP-seq Cell_Based->acRIP Phenotypic Phenotypic Assays (e.g., Proliferation) Cell_Based->Phenotypic IC50 Determine IC50 Purified_NAT10->IC50 Target_Engagement Target Engagement CETSA->Target_Engagement Global_ac4C Global ac4C Levels acRIP->Global_ac4C Cellular_Response Cellular Response Phenotypic->Cellular_Response

References

Unraveling the Anti-Cancer Potential of Remodelin Hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-cancer activities of Remodelin hydrobromide. It offers an objective comparison with alternative therapeutic agents, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows to aid in research and development.

Introduction to this compound

This compound is a small molecule initially identified as a selective inhibitor of N-acetyltransferase 10 (NAT10).[1] It has demonstrated anti-cancer properties across various cancer types, including prostate, liver, osteosarcoma, and non-small cell lung cancer.[1][2][3] The proposed mechanism of action involves the inhibition of NAT10, leading to a cascade of downstream effects that hinder cancer progression. However, it is crucial to note a significant controversy in the scientific community, with some studies suggesting that Remodelin may act as a pan-assay interference compound (PAIN) and that its effects might be independent of direct NAT10 inhibition.[4][5][6][7][8] This guide will present the evidence for its anti-cancer activity while also addressing this ongoing debate.

Mechanism of Action and Affected Signaling Pathways

This compound's anti-cancer effects are attributed to its influence on several key cellular processes and signaling pathways.

Primary Proposed Target: NAT10 Inhibition

The primary reported mechanism is the inhibition of NAT10, an enzyme responsible for the N4-acetylation of cytidine in RNA and the acetylation of other protein substrates like tubulin.[1][9] Inhibition of NAT10 by Remodelin is suggested to lead to:

  • Slowing of DNA Replication: By affecting chromatin acetylation and the assembly of the DNA replication complex.[1]

  • Induction of Cell Cycle Arrest: Preventing cancer cells from progressing through the cell cycle.

  • Suppression of Tumor Growth: As a consequence of reduced proliferation and cell cycle arrest.[1]

Downstream Effects on Key Signaling Pathways:

  • MAPK Pathway: Studies have shown that Remodelin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to reduce the expression of MAPK1 in osteosarcoma cells, suggesting an inhibitory role in this critical cancer-promoting pathway.[2]

  • HIF-1α Pathway: Remodelin has been reported to suppress the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that enables tumor cells to adapt and survive in low-oxygen environments.[10][11] By inhibiting HIF-1α, Remodelin may hinder angiogenesis and other hypoxia-induced survival mechanisms.

  • Epithelial-Mesenchymal Transition (EMT): Remodelin has been shown to inhibit the EMT process, a key step in cancer metastasis. It achieves this by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of mesenchymal markers like N-cadherin and vimentin.[3][12][13]

The Controversy:

It is important to acknowledge studies that challenge the direct and specific inhibition of NAT10 by Remodelin.[4][5][6][7][8] These studies suggest that Remodelin may be a "cryptic assay interference chemotype" that can react with multiple protein targets non-specifically.[4][5][6] Biophysical analyses have shown no direct interaction of Remodelin with the NAT10 acetyltransferase active site, and it did not affect the levels of N4-acetylcytidine (ac4C) in RNA in some experiments.[4][7] Therefore, while the anti-cancer effects of Remodelin are observed, its precise molecular mechanism remains an area of active investigation and debate.

Signaling Pathway Diagram

Remodelin_Pathway cluster_0 This compound Action cluster_1 Proposed Primary Target cluster_2 Downstream Effects cluster_3 Cellular Outcomes Remodelin Remodelin Hydrobromide NAT10 NAT10 Inhibition (?) Remodelin->NAT10 Inhibits (?) MAPK MAPK Pathway (e.g., MAPK1) Remodelin->MAPK HIF HIF-1α Pathway Remodelin->HIF EMT EMT Pathway Remodelin->EMT DNA_rep Decreased DNA Replication NAT10->DNA_rep Cell_cycle Cell Cycle Arrest NAT10->Cell_cycle Proliferation Decreased Cell Proliferation MAPK->Proliferation Angiogenesis Decreased Angiogenesis HIF->Angiogenesis Metastasis Decreased Metastasis EMT->Metastasis DNA_rep->Proliferation Cell_cycle->Proliferation

Figure 1: Proposed signaling pathways affected by this compound.

Comparative In Vitro Anti-Cancer Activity

This section compares the in vitro efficacy of this compound with alternative drugs targeting pathways it influences: Ganetespib (a HIF-1α pathway inhibitor) and Trametinib/Selumetinib (MEK inhibitors targeting the MAPK pathway). The data is presented as IC50 values (the concentration of a drug that inhibits a given biological process by 50%).

Data Presentation: IC50 Values (µM) of Anti-Cancer Agents

Cancer TypeCell LineThis compoundGanetespibTrametinibSelumetinib
Prostate Cancer VCaP, PC3, DU14510-40---
Osteosarcoma U2OS>20---
Breast Cancer HCC193715.65--15.65
MDA-MB-23112.94--12.94
Various Cancers -Median: 110.21-152.69---

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate comparative studies.

Cell Proliferation (CCK-8) Assay

Objective: To quantify the effect of a compound on cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, comparators) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Experimental Workflow Diagram

CCK8_Workflow cluster_workflow CCK-8 Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds & Controls incubate1->add_compounds incubate2 Incubate for Treatment Period add_compounds->incubate2 add_cck8 Add CCK-8 Reagent incubate2->add_cck8 incubate3 Incubate 1-4h add_cck8->incubate3 read_absorbance Measure Absorbance at 450 nm incubate3->read_absorbance analyze_data Calculate Viability & IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Figure 2: Workflow for the Cell Proliferation (CCK-8) Assay.

Wound Healing (Scratch) Assay

Objective: To assess the effect of a compound on cell migration.

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Compound Treatment: Replace the PBS with a fresh culture medium containing the test compound or vehicle control.

  • Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations using a microscope.

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the area of the gap at each time point and calculate the percentage of wound closure relative to the initial area.

Transwell Migration/Invasion Assay

Objective: To evaluate the migratory and invasive potential of cancer cells in response to a chemoattractant.

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

  • Cell Preparation: Harvest and resuspend cells in a serum-free medium.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

  • Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Compound Treatment: Add the test compound to both the upper and lower chambers.

  • Incubation: Incubate the plate for a duration that allows for cell migration/invasion (e.g., 24-48 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Image Acquisition and Quantification: Take images of the stained cells and count the number of migrated/invaded cells in several random fields.

In Vivo Anti-Cancer Activity

This compound has demonstrated efficacy in preclinical in vivo models.

Summary of In Vivo Data

Cancer ModelAnimal ModelDosing RegimenOutcome
AR-negative Prostate Cancer Xenograft nude mice2 or 20 mg/kg, i.p., every two days for 4 weeksSignificantly reduced tumor growth.[1]
Hepatocellular Carcinoma Xenograft model-Inhibited tumor growth.[1]

General Protocol for Xenograft Mouse Model:

  • Cell Culture and Implantation: Culture human cancer cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage).

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Analysis: Analyze tumor growth inhibition and assess any signs of toxicity.

Conclusion

This compound exhibits promising anti-cancer activity in a range of preclinical models. Its mechanism of action, while centered on the inhibition of NAT10, is a subject of ongoing scientific discussion, with evidence suggesting potential off-target effects. The compound's ability to modulate key cancer-related pathways, including MAPK, HIF-1α, and EMT, underscores its therapeutic potential.

This guide provides a framework for the comparative evaluation of this compound. The provided data tables, detailed experimental protocols, and pathway diagrams are intended to facilitate further research and a deeper understanding of its anti-cancer properties. Future studies should focus on direct, head-to-head comparisons with other targeted therapies and further elucidation of its precise molecular mechanism to fully realize its clinical potential.

References

A Researcher's Guide to Control Experiments for Remodelin Hydrobromide Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for studies involving Remodelin hydrobromide, a widely used inhibitor of N-acetyltransferase 10 (NAT10). Given the critical debate surrounding its specificity, this guide emphasizes objective comparisons with alternative methods and provides detailed experimental protocols to ensure the generation of robust and reliable data.

Understanding this compound and its Target, NAT10

This compound is a small molecule inhibitor reported to target NAT10, the only known enzyme responsible for N4-acetylcytidine (ac4C) modification of RNA.[1][2] NAT10-mediated acetylation is implicated in various cellular processes, including ribosome biogenesis, mRNA stability, and protein translation.[3][4] Consequently, Remodelin has been utilized in studies investigating cancer progression, premature aging syndromes like Hutchinson-Gilford Progeria Syndrome (HGPS), and hypoxia-induced cellular responses.[1][5][6]

However, researchers should be aware of studies suggesting that Remodelin may act as a "cryptic assay interference chemotype," exhibiting off-target effects and potentially interacting with multiple cellular proteins.[7][8][9] This underscores the critical importance of rigorous control experiments to validate findings attributed to NAT10 inhibition by Remodelin.

The NAT10 Signaling Pathway

The following diagram illustrates the central role of NAT10 in mediating cellular functions, which are purportedly inhibited by Remodelin.

NAT10_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NAT10 NAT10 ac4C ac4C (N4-acetylcytidine) Modification NAT10->ac4C Catalyzes p53 p53 NAT10->p53 Acetylation HIF1a HIF-1α NAT10->HIF1a Stabilization mRNA mRNA ac4C->mRNA Stabilizes tRNA tRNA ac4C->tRNA Affects half-life rRNA rRNA ac4C->rRNA Promotes biogenesis Translation Protein Translation mRNA->Translation tRNA->Translation Ribosome Ribosome Biogenesis rRNA->Ribosome CellPro Cell Proliferation & Survival p53->CellPro Angiogenesis Angiogenesis HIF1a->Angiogenesis Ribosome->Translation Translation->CellPro Remodelin Remodelin Hydrobromide Remodelin->NAT10 Inhibits

Figure 1. Simplified signaling pathway of NAT10 and the inhibitory action of this compound.

Essential Controls for this compound Experiments

To dissect the specific effects of NAT10 inhibition from potential off-target effects of Remodelin, a multi-pronged approach to controls is necessary.

Comparison of Remodelin with Alternative NAT10 Inhibition Methods

The most robust alternative to a small molecule inhibitor is a genetic approach. This table compares Remodelin with siRNA/shRNA-mediated knockdown of NAT10.

Parameter This compound siRNA/shRNA Knockdown of NAT10 Other Potential Small Molecule Inhibitors
Mechanism of Action Putative inhibition of NAT10 acetyltransferase activity.[1]Post-transcriptional gene silencing leading to reduced NAT10 protein expression.[1]Predicted to bind to the acetyl-CoA binding pocket of NAT10.[10]
Specificity Debated; potential for off-target effects and assay interference.[7][8][9]Highly specific to the NAT10 mRNA sequence.Specificity and off-target profiles are largely uncharacterized (e.g., Fosaprepitant, Leucal).[10]
Temporal Control Acute and reversible upon washout.Slower onset (24-72 hours) and longer-lasting effect.Acute and likely reversible.
Typical Working Conc. 10-40 µM in cell culture.[11][12]Varies with transfection reagent and cell line.Not yet established in cellular assays.
Key Advantage Ease of use, dose-dependent effects can be studied.High specificity for NAT10.Potentially novel chemical scaffolds for NAT10 inhibition.
Key Disadvantage Potential for off-target effects.Potential for incomplete knockdown and off-target effects of the RNAi machinery.Lack of experimental validation and commercial availability for research use.

Detailed Experimental Protocols and Controls

Below are detailed protocols for common assays used in Remodelin studies, with an emphasis on the necessary controls.

Experimental Workflow for a Typical Cell-Based Assay

This diagram outlines a logical workflow for an experiment investigating the effects of Remodelin, incorporating essential control groups.

Experimental_Workflow Start Start: Seed cells Treatment Treatment Phase (24-72h) Start->Treatment Control_Vehicle Vehicle Control (e.g., DMSO) Remodelin_Treatment Remodelin HBr (Dose-Response) Control_siRNA_neg Negative Control siRNA siRNA_NAT10 siRNA against NAT10 Positive_Control Positive Control (if applicable) Assay Perform Assay (e.g., Western Blot, Viability Assay) Control_Vehicle->Assay Remodelin_Treatment->Assay Control_siRNA_neg->Assay siRNA_NAT10->Assay Positive_Control->Assay Analysis Data Analysis & Comparison Assay->Analysis Conclusion Conclusion Analysis->Conclusion

Figure 2. Recommended experimental workflow including critical control groups for this compound studies.

Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT or CCK-8)

Objective: To assess the effect of Remodelin on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle (e.g., sterile DMSO)

  • siRNA targeting NAT10 and negative control siRNA

  • Transfection reagent

  • MTT or CCK-8 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment Groups:

    • Vehicle Control: Treat cells with the same volume of vehicle (e.g., DMSO) as the highest concentration of Remodelin used.

    • Remodelin Treatment: Treat cells with a range of Remodelin concentrations (e.g., 0, 2, 10, 20, 40 µM) to determine a dose-response curve.[12]

    • Genetic Control: In a parallel experiment, transfect cells with siRNA targeting NAT10 or a negative control siRNA according to the manufacturer's protocol. After 24-48 hours, proceed with the viability assay.

    • Positive Control: If applicable, include a known cytotoxic agent to ensure the assay is performing correctly.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Assay: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability. Compare the effects of Remodelin to that of NAT10 knockdown.

Protocol 2: Western Blotting for NAT10 and Downstream Targets

Objective: To confirm NAT10 knockdown and assess the effect of Remodelin on the protein levels of NAT10 and its downstream targets.

Materials:

  • Cells and treatment reagents as in Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-NAT10, anti-target protein, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: After treatment as described in Protocol 1, wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Add ECL substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. The key comparisons are:

    • Remodelin vs. Vehicle: To see the effect of the compound.

    • siRNA NAT10 vs. siRNA Control: To confirm specific knockdown of NAT10.

    • Remodelin vs. siRNA NAT10: To determine if the pharmacological and genetic inhibition yield similar downstream effects.

Protocol 3: mRNA N4-acetylcytidine (ac4C) Dot Blot Assay

Objective: To determine if Remodelin inhibits the catalytic activity of NAT10 by measuring global ac4C levels.

Materials:

  • Cells and treatment reagents as in Protocol 1

  • mRNA isolation kit (e.g., with oligo(dT) beads)

  • Hybond-N+ membrane

  • UV crosslinker

  • Blocking buffer

  • Anti-ac4C primary antibody

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

  • Methylene blue solution

Procedure:

  • mRNA Isolation: Isolate mRNA from the different treatment groups.

  • Dot Blot: Spot serial dilutions of the mRNA onto a Hybond-N+ membrane and UV-crosslink.

  • Blocking and Antibody Incubation: Proceed with blocking and antibody incubations as described for Western Blotting, using an anti-ac4C antibody.

  • Detection: Visualize the dots using an ECL substrate.

  • Normalization: Stain the membrane with methylene blue to visualize the total amount of mRNA spotted and use this to normalize the ac4C signal.

  • Analysis: Compare the ac4C signal between Remodelin-treated and vehicle-treated cells, as well as between NAT10 knockdown and control cells. A specific NAT10 inhibitor should reduce the ac4C signal, similar to the effect of NAT10 knockdown.[3]

By implementing these rigorous controls and detailed protocols, researchers can more confidently interpret their findings from studies involving this compound and contribute to a clearer understanding of NAT10's role in health and disease.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Remodelin Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Remodelin hydrobromide, a potent and selective inhibitor of the acetyl-transferase protein NAT10. Adherence to these procedures is critical to protect personnel and the environment.

Hazard Profile and Safety Summary

This compound presents several hazards that necessitate careful handling and disposal. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] A significant environmental hazard is its high toxicity to aquatic life with long-lasting effects.[1] Therefore, it must not be disposed of with household garbage or released into the environment.[1]

Chemical and Physical Properties
Synonyms Remodelin HBR, 4-[2-(2-cyclopentylidenehydrazinyl)-4-thiazolyl]-benzonitrile, monohydrobromide[1]
Molecular Formula C15H14N4S • HBr[1]
Molecular Weight 363.3 g/mol [1]
Appearance Solid[1]
Solubility DMSO: 40.00 mg/mL (110.11 mM)[2] Ethanol: 15 mg/mL (41.29 mM)[3] Water: Insoluble[3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.

2. Waste Segregation:

  • Solid Waste: Collect un-used this compound powder and any materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions of this compound in a designated, clearly labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless compatible.

  • Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

3. Decontamination:

  • Decontaminate surfaces and non-disposable equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash. Collect all decontamination materials (e.g., wipes) as hazardous waste.

4. Waste Collection and Storage:

  • All hazardous waste containers must be kept securely closed, except when adding waste.

  • Store the waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. All waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment cluster_final Final Steps PPE Don Appropriate PPE (Gloves, Lab Coat, Goggles) Identify Identify Remodelin Hydrobromide Waste PPE->Identify Solid Solid Waste (Powder, Contaminated Items) Identify->Solid Liquid Liquid Waste (Solutions) Identify->Liquid Sharps Contaminated Sharps Identify->Sharps SolidContainer Seal in Labeled Hazardous Waste Container Solid->SolidContainer LiquidContainer Seal in Labeled Halogenated Waste Container Liquid->LiquidContainer SharpsContainer Dispose in Hazardous Sharps Container Sharps->SharpsContainer Decon Decontaminate Work Area & Equipment SolidContainer->Decon Store Store Waste in Designated Satellite Accumulation Area SolidContainer->Store LiquidContainer->Decon LiquidContainer->Store SharpsContainer->Decon SharpsContainer->Store Decon->Store EHS Contact EHS for Professional Disposal Store->EHS

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Remodelin Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Remodelin hydrobromide, a potent inhibitor of N-acetyltransferase 10 (NAT10). Adherence to these procedures will help mitigate risks and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity - Oral 4)[1]

  • Causes skin irritation (Skin Irritation 2)[1]

  • Causes serious eye irritation (Eye Irritation 2A)[1]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure 3)[1]

  • Very toxic to aquatic life with long-lasting effects[1]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect before use and change immediately upon contact with the substance.To prevent skin contact and irritation[1][2].
Eye Protection Chemical safety goggles that meet the ANSI Z.87.1 standard.To protect eyes from splashes and dust, preventing serious irritation[1].
Skin and Body Protection A fully buttoned Nomex® laboratory coat or equivalent chemical-resistant lab coat.To protect skin from accidental contact and contamination[2].
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when the material is in a powdered form that can be easily inhaled.To prevent respiratory tract irritation[1][3].

Safe Handling and Experimental Workflow

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal to ensure a safe experimental process.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_setup 2. Prepare Work Area (Fume Hood/Ventilated Space) prep_ppe->prep_setup prep_weigh 3. Weigh Compound (Use anti-static measures) prep_setup->prep_weigh exp_solubilize 4. Solubilization (Add solvent slowly) prep_weigh->exp_solubilize exp_procedure 5. Perform Experiment (Handle with care) exp_solubilize->exp_procedure cleanup_decontaminate 6. Decontaminate Surfaces & Glassware exp_procedure->cleanup_decontaminate cleanup_waste 7. Segregate & Label Waste (Solid & Liquid) cleanup_decontaminate->cleanup_waste cleanup_dispose 8. Dispose of Waste (Follow institutional guidelines) cleanup_waste->cleanup_dispose cleanup_ppe 9. Doff & Dispose of PPE cleanup_dispose->cleanup_ppe

Safe handling workflow for this compound.

Operational and Disposal Plans

Storage: Store this compound in a tightly sealed container in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), store at -20°C[4].

Spill Management: In case of a spill, ensure adequate ventilation. Avoid breathing dust. For solid spills, carefully sweep or scoop up the material and place it into a designated, labeled waste container. Prevent the substance from entering drains as it is very toxic to aquatic life[1].

First Aid Measures:

  • After inhalation: Move the person to fresh air. If unconscious, place them in a stable side position for transportation.

  • After skin contact: Immediately wash the affected area with soap and water and rinse thoroughly[1].

  • After eye contact: Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor[1].

  • After swallowing: Immediately call a doctor[1].

Disposal Plan: this compound and its containers must not be disposed of with household garbage[1]. All waste must be treated as hazardous.

  • Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations[5].

  • Collection: Follow your institution's and local regulations for hazardous chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for collection and disposal procedures[5].

Quantitative Data Summary

PropertyValueSource
Molecular Formula C15H14N4S • HBr[6]
Molecular Weight 363.3 g/mol [6]
Solubility DMF: 25 mg/mlDMSO: 25 mg/mlDMSO:PBS (pH 7.2) (1:2): 0.3 mg/mlEthanol: 0.5 mg/ml[6]
Storage (Short-term) 0 - 4 °C[4]
Storage (Long-term) -20 °C[4]

By implementing these safety protocols, researchers can confidently handle this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remodelin hydrobromide
Reactant of Route 2
Reactant of Route 2
Remodelin hydrobromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.